BI-882370
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJACXAFHXBVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392429-79-6 | |
| Record name | XP-102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XP-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BI-882370: A Technical Guide to its Core Mechanism of Action as a Potent RAF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of BI-882370, a highly potent and selective RAF kinase inhibitor. The information presented herein is intended for a scientific audience and details the biochemical interactions, cellular effects, and preclinical data associated with this compound.
Core Mechanism of Action: A DFG-Out Binding Pan-RAF Inhibitor
This compound is an orally active, small-molecule inhibitor of the RAF family of serine/threonine kinases, which are critical components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway plays a central role in regulating cellular processes such as proliferation, differentiation, and survival.[2][3]
The primary mechanism of action of this compound is its potent and selective inhibition of RAF kinases.[4] A key feature of this compound is its binding mode; it targets the "DFG-out" (inactive) conformation of the BRAF kinase.[2][3][4] This is in contrast to some other RAF inhibitors that bind to the "DFG-in" (active) conformation.[3] Binding to the inactive conformation is thought to contribute to its high potency and selectivity.[3]
This compound is characterized as a pan-RAF inhibitor, demonstrating potent activity against the oncogenic BRAF V600E mutant, as well as wild-type BRAF (WT BRAF) and CRAF kinases.[1][4][5] This broad RAF inhibition profile is a distinguishing feature of the compound.
Quantitative Data: Potency and Efficacy
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency of this compound Against RAF Kinases [1][3][4][5]
| Target Kinase | IC50 (nM) |
| BRAF V600E | 0.4 |
| BRAF WT | 0.8 |
| CRAF | 0.6 |
Table 2: Cellular Efficacy of this compound in BRAF V600E Mutant Cell Lines [1]
| Cell Line | EC50 (nM) for p-MEK/p-ERK Inhibition | EC50 (nM) for Proliferation Inhibition |
| A375 | 0.3 - 0.5 | 1-10 |
| SK-MEL-28 | 0.7 | 1-10 |
This compound has been shown to inhibit the proliferation of human BRAF-mutant melanoma cells with a potency approximately 100 times greater than that of vemurafenib.[3] Notably, wild-type cells are not significantly affected at concentrations up to 1,000 nM.[3]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standard and specialized experimental protocols. Below are detailed methodologies for key experiments.
3.1. Biochemical Kinase Assay (for IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RAF kinase enzymes.
-
Methodology:
-
A cascade RAF-MEK-ERK enzymatic assay is typically employed.[3]
-
Recombinant human BRAF V600E, BRAF WT, and CRAF kinases are used.
-
The kinases are incubated with their respective substrates (e.g., MEK1) and ATP in a suitable buffer system.
-
This compound is added in a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The phosphorylation of the substrate is quantified, often using methods such as ELISA, TR-FRET, or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3.2. Cellular Phosphorylation Assay (for EC50 Determination)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of downstream signaling in cancer cell lines.
-
Methodology:
-
BRAF V600E mutant human melanoma cell lines (e.g., A375, SK-MEL-28) are cultured to a suitable confluency.[1][3]
-
The cells are treated with a serial dilution of this compound for a specified duration (e.g., 2 hours).[3][4]
-
Following treatment, the cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated MEK1/2 (p-MEK1/2) and phosphorylated ERK1/2 (p-ERK1/2) are measured by immunoblotting (Western blot) or ELISA.[1][3][4]
-
Total MEK1/2 and ERK1/2 levels are also measured as loading controls.
-
The band intensities or signal strengths are quantified, and the ratio of phosphorylated to total protein is calculated.
-
EC50 values are determined by plotting the inhibition of phosphorylation against the log of the inhibitor concentration.
-
3.3. Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., BRAF-mutant human melanoma and colorectal cancer cells) are seeded in 96-well plates.[4]
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
The cells are incubated for a prolonged period (e.g., 3 days).[4]
-
Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
The results are expressed as a percentage of the vehicle-treated control.
-
EC50 values for proliferation inhibition are calculated from the dose-response curves.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Caption: A typical experimental workflow for determining the cellular potency of this compound.
Preclinical Efficacy and Resistance
In preclinical mouse models of BRAF-mutant melanomas and colorectal carcinomas, orally administered this compound has demonstrated superior efficacy compared to other RAF inhibitors like vemurafenib and dabrafenib, as well as the MEK inhibitor trametinib.[1][3][6]
Despite its initial efficacy, resistance to this compound can develop over time.[2][3] However, studies have shown that a combination of this compound with a MEK inhibitor, such as trametinib, can lead to more pronounced tumor regression and delay the onset of resistance.[2][3] This suggests that dual pathway inhibition may be a more durable therapeutic strategy.
Conclusion
This compound is a potent and selective pan-RAF inhibitor that distinguishes itself through its "DFG-out" binding mode. Its high potency against both mutant and wild-type RAF kinases translates to significant anti-proliferative activity in BRAF-mutant cancer cells and robust anti-tumor efficacy in preclinical models. While acquired resistance remains a challenge, combination therapies offer a promising avenue to enhance and prolong the clinical benefit of this class of inhibitors. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development involving this compound and other next-generation RAF inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI 882370 (this compound) | RAF inhibitor | Probechem Biochemicals [probechem.com]
- 6. mybiosource.com [mybiosource.com]
BI-882370: A Technical Guide to a DFG-out RAF Kinator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BI-882370, a potent and selective RAF kinase inhibitor. This document details its mechanism of action, binding kinetics, cellular and in vivo activity, and the experimental protocols used for its characterization.
Core Concepts: Mechanism of Action and Binding Mode
This compound is a small molecule inhibitor that targets the RAF family of serine/threonine kinases, which are critical components of the MAPK/ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are implicated in a variety of cancers, most notably melanoma.[1]
Unlike first-generation RAF inhibitors such as vemurafenib and dabrafenib, which bind to the active "DFG-in" conformation of the kinase, this compound is a "DFG-out" inhibitor. It specifically binds to and stabilizes the inactive conformation of the BRAF kinase.[2] This distinct binding mode is thought to contribute to its improved efficacy and favorable safety profile, potentially by avoiding the paradoxical activation of the MAPK pathway observed with DFG-in inhibitors in wild-type BRAF cells.
The binding of this compound to the ATP-binding site of BRAF in the DFG-out conformation is characterized by specific hydrogen bond interactions. The aminopyridyl moiety of the inhibitor forms a two-point hinge-binding interaction, with the sulfonamide oxygen forming hydrogen bonds with the backbone NH of Phe595 and the side chain of Lys594. Additionally, the nitrogen atom of the sulfonamide is within hydrogen bonding distance to the main chain NH of Asp594.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative view of its potency and selectivity.
Table 1: Biochemical Activity of RAF Kinase Inhibitors
| Compound | Binding Mode | BRAFV600E IC50 (nmol/L) | Wild-Type BRAF IC50 (nmol/L) | CRAF IC50 (nmol/L) | BRAFV600E KD (nmol/L) | Wild-Type BRAF KD (nmol/L) | CRAF KD (nmol/L) |
| This compound | DFG-out | 0.4 | 0.8 | 0.6 | 4 | 6 | 3 |
| Vemurafenib | DFG-in | 72 | 117 | 33 | 240 | 560 | 220 |
| Dabrafenib | DFG-in | 1 | 2 | 0.7 | 3 | 4 | 16 |
Data sourced from enzymatic cascade RAF–MEK–ERK assays and reporter displacement assays.[2]
Table 2: Cellular Activity of this compound
| Cell Line | BRAF Status | This compound EC50 (nmol/L) for p-ERK Inhibition | This compound EC50 (nmol/L) for Proliferation Inhibition |
| A375 | V600E | 0.5 | 1-10 |
| SK-MEL-28 | V600E | 0.7 | Not explicitly stated, but potent inhibition observed. |
| BRO | Wild-Type | Induces p-ERK at 3-300 nmol/L | >1,000 |
Data sourced from cell-based ELISAs and proliferation assays.[1][2]
Table 3: Kinase Selectivity of this compound
| Kinase | This compound IC50 (nmol/L) |
| CSF1R | 39 |
| Other 14 kinases | Inhibited by ≥50% at 1,000 nmol/L |
Selectivity was determined against a panel of 253 kinases.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MAPK/ERK signaling pathway, the mechanism of this compound action, and a typical experimental workflow for its evaluation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
RAF Kinase Activity Assay (Enzymatic Cascade Assay)
This protocol describes a RAF-MEK-ERK cascade assay to determine the IC50 values of inhibitors against RAF kinases.
Materials:
-
Recombinant RAF kinase (BRAFV600E, wild-type BRAF, or CRAF)
-
Kinase-inactive MEK1 (K97R)
-
Kinase-inactive ERK2
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
384-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add a mixture of the respective RAF kinase and inactive MEK1 to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
In a separate step, use the product of the first reaction (phosphorylated MEK1) to initiate a second kinase reaction with inactive ERK2 and ATP.
-
Incubate the second reaction at room temperature.
-
Terminate the reaction and measure the amount of phosphorylated ERK2 using a suitable detection method, such as a phosphorylation-specific antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based format (e.g., Kinase-Glo®).
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based p-ERK ELISA
This protocol details a cell-based enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of ERK phosphorylation in cells treated with this compound.
Materials:
-
A375 or SK-MEL-28 human melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and other test compounds
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-phospho-ERK1/2 (e.g., Sigma #M8159)
-
Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., Dako #P0161)
-
TMB substrate
-
Stop solution (e.g., 1 M phosphoric acid)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed A375 (10,000 cells/well) or SK-MEL-28 (7,500 cells/well) in a 96-well plate and incubate overnight.[3]
-
Treat the cells with serial dilutions of this compound or control compounds for 2 hours.[3]
-
Fix the cells with 4% formaldehyde for 20 minutes.[3]
-
Wash the cells and permeabilize with 0.1% Triton X-100 in PBS.[3]
-
Block non-specific binding with 5% non-fat dry milk in TBST.[3]
-
Incubate with the primary anti-phospho-ERK1/2 antibody (1:500 dilution) overnight at 4°C.[3]
-
Wash the cells and incubate with the HRP-conjugated secondary antibody (1:1,000 dilution) for 1 hour at room temperature.[3]
-
Wash the cells and add TMB substrate. Incubate for 5-30 minutes.[3]
-
Stop the reaction with 1 M phosphoric acid.[3]
-
Measure the absorbance at 450 nm.
-
Calculate the EC50 values by non-linear regression analysis.
Cell Proliferation Assay (AlamarBlue)
This protocol describes the use of the AlamarBlue assay to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
A375 or other relevant cancer cell lines
-
Cell culture medium
-
96-well cell culture plates
-
This compound and other test compounds
-
AlamarBlue reagent
-
Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/ml) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or control compounds for 72 hours.
-
Add AlamarBlue reagent to each well at 10% of the culture volume.
-
Incubate for 4-8 hours at 37°C, protected from light.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the EC50 values for proliferation inhibition.
Immunoblotting
This protocol outlines the procedure for analyzing the protein expression levels of key components of the MAPK pathway and cell cycle regulators.
Materials:
-
A375 cells
-
Cell lysis buffer (e.g., 20 mmol/L Tris pH 7.7, 100 mmol/L NaCl, 20 mmol/L β-glycerophosphate, 5 mmol/L MgCl2, 1 mmol/L DTT, 0.1 mmol/L okadaic acid, 1 mmol/L sodium orthovanadate, protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MEK, anti-p-ERK, anti-cyclin D1, anti-p27
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat A375 cells with this compound for 2 or 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Human Tumor Xenograft Model
This protocol describes the in vivo evaluation of this compound in a mouse xenograft model using the A375 human melanoma cell line.
Materials:
-
A375 human melanoma cells
-
Female athymic nude mice (e.g., from Charles River Laboratories)
-
Cell culture medium
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture A375 cells to the exponential growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a mean volume of 50-100 mm3.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 6.25, 12.5, or 25 mg/kg, twice daily) or vehicle control orally.
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight and general health of the mice regularly.
-
Continue treatment for the specified duration (e.g., 18 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound represents a significant advancement in the development of RAF inhibitors. Its unique DFG-out binding mode confers high potency against BRAFV600E and a distinct selectivity profile. Preclinical data demonstrate superior efficacy in cellular and in vivo models of BRAF-mutant cancers compared to first-generation inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this promising class of therapeutic agents. The combination of this compound with other targeted therapies, such as MEK inhibitors, holds the potential to overcome drug resistance and improve clinical outcomes for patients with BRAF-mutant malignancies.[4]
References
The Binding Kinetics of BI-882370 to BRAF V600E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the binding characteristics of BI-882370, a potent and selective RAF kinase inhibitor, with the oncogenic BRAF V600E mutant. While specific quantitative data on the binding kinetics remain proprietary, this document synthesizes available information on its binding mode, inhibitory activity, and the general methodologies employed for such analyses.
Introduction to this compound and its Target, BRAF V600E
The BRAF V600E mutation is a key driver in a significant portion of melanomas and other cancers. This mutation leads to constitutive activation of the BRAF kinase and hyperactivation of the downstream MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival. This compound is a second-generation RAF inhibitor that distinguishes itself by binding to the inactive "DFG-out" conformation of the BRAF kinase.[1] This binding mode is thought to contribute to its high potency and long residence time on the target.[2]
Binding Kinetics and Inhibitory Potency
While precise values for the association rate (k_on_), dissociation rate (k_off_), and residence time (1/k_off_) of this compound with BRAF V600E are not publicly available, qualitative descriptions suggest a prolonged target engagement. A study comparing this compound with a PROTAC derivative noted that a slower recovery of pathway signaling after washout of this compound was attributed to potentially slow binding kinetics.[3] However, the same study mentioned that Surface Plasmon Resonance (SPR) analysis revealed similar binding kinetics for this compound and the PROTAC, suggesting a more complex mechanism of action.[3]
What is well-documented is the potent inhibitory activity of this compound against the BRAF V600E mutant.
| Parameter | This compound | Vemurafenib | Dabrafenib |
| Binding Mode | DFG-out | DFG-in | DFG-in |
| IC_50_ (BRAF V600E) | 0.4 nM | ~100-fold less potent | Similar potency |
| K_D_ (BRAF V600E) | 4 nM | Not Available | Similar potency |
Table 1: Inhibitory activity and binding characteristics of this compound in comparison to other BRAF inhibitors. Data compiled from multiple sources.[2][4][5]
Experimental Protocols for Determining Binding Kinetics
The primary method for elucidating the binding kinetics of small molecule inhibitors like this compound to their kinase targets is Surface Plasmon Resonance (SPR). While the specific protocol for this compound is not published, a general methodology for analyzing kinase-inhibitor interactions using SPR is outlined below.
Generalized Surface Plasmon Resonance (SPR) Protocol
This protocol provides a framework for measuring the binding kinetics of a small molecule inhibitor to a kinase.
Objective: To determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_D_) of an inhibitor binding to a kinase.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Kinase protein (e.g., recombinant BRAF V600E)
-
Small molecule inhibitor (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Activation reagents (e.g., EDC/NHS)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject the kinase solution in the immobilization buffer over the activated sensor surface. The protein will be covalently coupled to the sensor chip.
-
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
The target immobilization level will depend on the specific interaction being studied.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized kinase surface, starting with the lowest concentration. Each injection cycle consists of:
-
Association Phase: The inhibitor flows over the surface, allowing for binding to the kinase. This is monitored in real-time as an increase in response units (RU).
-
Dissociation Phase: The running buffer flows over the surface, and the dissociation of the inhibitor from the kinase is monitored as a decrease in RU.
-
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any remaining bound inhibitor from the kinase surface.
-
Ensure the regeneration step does not denature the immobilized kinase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using the instrument's software.
-
A suitable binding model (e.g., 1:1 Langmuir binding) is fitted to the data to globally determine the k_on_, k_off_, and K_D_ values.
-
Visualizing the Molecular Context
To better understand the mechanism of action of this compound, it is crucial to visualize the signaling pathway it targets and the experimental workflow used to characterize its binding.
BRAF V600E Signaling Pathway
The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK pathway, a key signaling cascade that regulates cell growth, proliferation, and survival.
Caption: The constitutively active BRAF V600E signaling pathway and the inhibitory action of this compound.
Experimental Workflow for SPR Analysis
The following diagram illustrates the logical flow of a typical Surface Plasmon Resonance experiment to determine inhibitor binding kinetics.
Caption: A generalized workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance (SPR).
Conclusion
This compound is a highly potent inhibitor of the BRAF V600E oncoprotein, distinguished by its "DFG-out" binding mode. While the precise kinetic parameters of its interaction with BRAF V600E are not publicly disclosed, its strong and sustained inhibition of the MAPK/ERK pathway underscores its potential as a therapeutic agent. The methodologies for determining these critical kinetic parameters, primarily Surface Plasmon Resonance, are well-established and provide a robust framework for characterizing the binding behavior of such inhibitors. Further disclosure of the specific binding kinetics of this compound would provide valuable insights for the rational design of next-generation kinase inhibitors.
References
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Kinase Selectivity Profile of BI-882370: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of BI-882370, a potent and selective RAF kinase inhibitor. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound is a type II RAF inhibitor that selectively binds to the inactive, DFG-out conformation of the BRAF kinase[1]. It demonstrates high potency against oncogenic BRAFV600E as well as wild-type BRAF and CRAF kinases[1]. Kinome profiling has revealed a high degree of selectivity for this compound, with significant activity against a small number of off-target kinases, primarily within the tyrosine kinase family. This focused activity profile suggests a potentially favorable therapeutic window.
Data Presentation: Quantitative Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary RAF targets and a broad panel of other kinases. The following tables summarize these findings for comparative analysis.
Table 1: Potency Against Primary RAF Kinase Targets
This compound exhibits low nanomolar potency against both mutant and wild-type RAF isoforms in biochemical assays.
| Kinase Target | IC50 (nM) | KD (nM) |
| BRAFV600E | 0.4 | 4 |
| BRAF (Wild-Type) | 0.8 | 6 |
| CRAF (Wild-Type) | 0.6 | 3 |
Table 2: Selectivity Profile Against Off-Target Kinases
The selectivity of this compound was assessed against a panel of 253 kinases at a concentration of 1 µM. Fifteen kinases demonstrated greater than 50% inhibition and were selected for subsequent IC50 determination[2]. The results highlight a selectivity of approximately 100-fold for BRAFV600E over the most sensitive off-target kinase, CSF1R[2].
| Off-Target Kinase | Kinase Family | IC50 (nM) |
| CSF1R | Tyrosine Kinase | 39 |
| LYN | Tyrosine Kinase | 41 |
| SRC | Tyrosine Kinase | 44 |
| YES1 | Tyrosine Kinase | 47 |
| KIT | Tyrosine Kinase | 64 |
| FLT4 (VEGFR4) | Tyrosine Kinase | 67 |
| TEC | Tyrosine Kinase | 71 |
| DDR1 | Tyrosine Kinase | 90 |
| PDGFRB | Tyrosine Kinase | 95 |
| FLT1 (VEGFR1) | Tyrosine Kinase | 100 |
| EPHA2 | Tyrosine Kinase | 120 |
| TIE2 (TEK) | Tyrosine Kinase | 130 |
| RET | Tyrosine Kinase | 140 |
| PDGFRA | Tyrosine Kinase | 160 |
| DDR2 | Tyrosine Kinase | 210 |
Experimental Protocols
The following sections detail the methodologies employed to characterize the potency and selectivity of this compound.
Biochemical Kinase Assay: RAF-MEK-ERK Cascade
The potency of this compound against RAF kinases was determined using a coupled enzymatic assay, specifically a RAF-MEK-ERK cascade assay that measures the activity of the downstream kinase, ERK[3]. This method provides a more physiologically relevant assessment of RAF inhibition within the context of the signaling pathway.
Principle: In this assay, active RAF kinase phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. The activity of ERK is then measured using a specific substrate. Inhibition of RAF by this compound leads to a decrease in ERK activity, which is quantified to determine the IC50 value.
Representative Protocol (based on FRET methodology)[4][5]:
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains active RAF kinase (e.g., BRAFV600E), unactivated MEK1, unactivated ERK2, and ATP in a kinase assay buffer.
-
Compound Addition: A serial dilution of this compound is added to the reaction wells.
-
Initiation and Incubation: The reaction is initiated by the addition of an ERK-specific peptide substrate labeled with a FRET pair (e.g., coumarin and fluorescein). The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the cascade reaction to proceed.
-
Signal Detection: In the absence of inhibition, ERK phosphorylates the FRET peptide. A development reagent containing a protease that selectively cleaves the unphosphorylated peptide is added. Cleavage of the unphosphorylated substrate separates the FRET pair, leading to a decrease in the FRET signal. The amount of phosphorylated peptide, which is protected from cleavage, is directly proportional to the FRET signal.
-
Data Analysis: The FRET signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling
A comprehensive kinase panel was utilized to assess the selectivity of this compound[2].
Principle: The inhibitor is tested against a large number of purified kinases to identify off-target interactions. This is typically done in a two-step process: an initial screen at a high concentration, followed by IC50 determination for any kinases that show significant inhibition.
Representative Protocol:
-
Primary Screen: this compound is incubated with a panel of 253 different kinases at a single concentration (1 µM) in the presence of ATP and a specific substrate for each kinase[2]. Kinase activity is measured, and the percent inhibition relative to a vehicle control is calculated.
-
IC50 Determination: For kinases showing inhibition greater than a predefined threshold (e.g., >50%), a full dose-response curve is generated by testing a range of this compound concentrations.
-
Data Analysis: The IC50 values are calculated from the dose-response curves to quantify the potency of this compound against each identified off-target kinase.
Cellular Assay: Phospho-ERK (p-ERK) Measurement
The cellular potency of this compound was determined by measuring the inhibition of ERK phosphorylation in BRAF-mutant human melanoma cell lines, such as A375.
Principle: this compound inhibits the RAF-MEK-ERK pathway in BRAF-mutant cells, leading to a decrease in the levels of phosphorylated ERK (p-ERK). This can be quantified using methods like ELISA or Western blotting.
Representative Protocol (Cell-based ELISA)[6][7]:
-
Cell Culture and Treatment: A375 cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Immunoassay: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody that binds to total ERK.
-
Detection: A detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK) is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is measured at 450 nm.
-
Data Analysis: The absorbance signal, which is proportional to the amount of p-ERK, is plotted against the concentration of this compound to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors [benthamopen.com]
- 6. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 7. raybiotech.com [raybiotech.com]
An In-Depth Technical Guide to the Structure-Activity Relationship and Pharmacological Profile of BI-882370
A Potent and Selective DFG-Out RAF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of BI-882370, a highly potent and selective, second-generation pan-RAF inhibitor. While detailed structure-activity relationship (SAR) studies from its lead optimization are not publicly available, this document consolidates the key data regarding its binding mode, mechanism of action, biochemical and cellular potency, kinase selectivity, and in vivo efficacy, making it a valuable resource for researchers in oncology and drug discovery.
Introduction: The Emergence of a Second-Generation RAF Inhibitor
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in the BRAF kinase, is a hallmark of numerous cancers, including melanoma and colorectal cancer.[2][3] First-generation BRAF inhibitors like vemurafenib and dabrafenib, which target the active "DFG-in" conformation of the kinase, demonstrated significant clinical success but are limited by issues of paradoxical pathway activation and acquired resistance.[2]
This compound emerged from an extensive lead optimization program to address these limitations.[4] It is a Type II inhibitor that uniquely binds to and stabilizes the inactive "DFG-out" conformation of the BRAF kinase.[1][4] This distinct mechanism confers high potency against both mutant and wild-type RAF isoforms, leading to superior efficacy in preclinical models and a potentially wider therapeutic window.[3][5]
Chemical Structure and Target Binding Mode
This compound (Propane-1-sulfonic acid (3-{5-[(1-ethyl-piperidin-4-yl)-methyl-amino]-3-pyrimidin-5-yl-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluoro-phenyl)-amide) is a complex molecule with a molecular weight of 570 g/mol .[4]
Figure 1: Chemical Structure of this compound
X-ray crystallography studies have elucidated the binding mode of this compound within the ATP-binding pocket of the BRAF kinase domain.[4] As a Type II inhibitor, it binds to the "DFG-out" conformation, which is characterized by the phenylalanine residue of the DFG motif flipping out of the active site.[4] This binding is stabilized by several key interactions:
-
Hinge Region Binding : The pyrimidyl moiety forms a classical hydrogen bond with the kinase hinge region.[4]
-
Sulfonamide Interactions : The two oxygen atoms of the sulfonamide group form hydrogen bonds with the side chain of Lys601 and the backbone NH of Asp594.[4]
This DFG-out binding mode is crucial for the inhibitor's high potency and selectivity.[4]
Mechanism of Action: Inhibiting the MAPK Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a signaling cascade essential for cell growth.[3] Oncogenic BRAF mutations, such as V600E, lead to constitutive activation of this pathway. This compound inhibits the kinase activity of BRAF, thereby preventing the phosphorylation and activation of downstream proteins MEK1/2 and subsequently ERK1/2.[1][4] This blockade of signal transduction ultimately leads to cell cycle arrest and inhibition of tumor cell proliferation.[4]
A key distinction between Type I and Type II inhibitors is their effect on RAF dimerization and potential for paradoxical activation in BRAF wild-type cells. Type I inhibitors can promote dimerization, leading to activation of the pathway, whereas Type II inhibitors like this compound are less prone to this effect.
Quantitative Data
Table 1: Biochemical Potency and Binding Affinity
This compound demonstrates sub-nanomolar potency against key RAF isoforms, significantly exceeding the potency of the first-generation inhibitor vemurafenib.
| Compound | Target | IC₅₀ (nmol/L) | Kd (nmol/L) | Binding Mode |
| This compound | BRAFV600E | 0.4 [1] | 4 [4] | DFG-out [4] |
| WT BRAF | 0.8 [1] | 6 [4] | ||
| CRAF | 0.6 [1] | 3 [4] | ||
| Vemurafenib | BRAFV600E | ~40 | ~31 | DFG-in[4] |
| Dabrafenib | BRAFV600E | ~0.5 | ~2 | DFG-in[4] |
Table 2: Cellular Activity
The high biochemical potency of this compound translates into potent inhibition of the MAPK pathway and cell proliferation in BRAF-mutant cancer cell lines.
| Cell Line | BRAF Status | Compound | p-ERK EC₅₀ (nmol/L) | Proliferation EC₅₀ (nmol/L) |
| A375 (Melanoma) | V600E | This compound | 0.5 [3] | 1-10 [1] |
| Vemurafenib | ~100 | ~100-1000 | ||
| Dabrafenib | ~5 | ~10-100 | ||
| SK-MEL-28 (Melanoma) | V600E | This compound | 0.7 [3] | 1-10 [1] |
| BRO (Melanoma) | WT | This compound | >1000* | >1000[1] |
*In BRAF WT cells, this compound can induce phosphorylation of MEK/ERK at concentrations between 3 and 300 nM, a characteristic of some RAF inhibitors, but it does not inhibit proliferation.[3]
Table 3: Kinase Selectivity Profile
This compound was screened against a panel of 253 kinases and demonstrated high selectivity for RAF kinases.
| Kinase Target | IC₅₀ (nmol/L) | Fold Selectivity vs. BRAFV600E |
| BRAFV600E | 0.4 | 1x |
| CRAF | 0.6 | 1.5x |
| WT BRAF | 0.8 | 2x |
| CSF1R | 39 | ~98x |
| SRC Family Kinases | Inhibited | - |
Data from a screen where this compound was tested at 1,000 nmol/L. Only 15 kinases showed >50% inhibition, with CSF1R being the most sensitive non-RAF target.[4] It has also been noted to inhibit SRC family kinases.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The data presented for this compound were generated using the following key experimental protocols.
Experimental Workflow Overview
Biochemical RAF–MEK–ERK Cascade Assay (for IC₅₀ Determination)
-
Principle : A coupled enzyme assay measuring the phosphorylation of ERK2.
-
Methodology : The assay was performed using purified, recombinant kinases. This compound was pre-incubated with the RAF kinase (BRAFV600E, WT BRAF, or CRAF) and MEK1. The reaction was initiated by adding ERK2 and ATP. After incubation, the amount of phosphorylated ERK2 was quantified using an AlphaScreen-based detection method with specific antibodies. IC₅₀ values were calculated from dose-response curves.[4]
Competitive Binding Assay (for Kd Determination)
-
Principle : Measures the ability of a compound to displace a known fluorescent tracer from the kinase active site.
-
Methodology : Recombinant RAF kinase was incubated with a fluorescent tracer probe. Increasing concentrations of this compound were added, and the displacement of the tracer was measured by a change in fluorescence polarization. Kd values were derived from the resulting binding isotherms.[4]
Cellular Pathway Inhibition (for p-ERK EC₅₀)
-
Principle : Western blot or ELISA-based detection of phosphorylated MEK and ERK in treated cells.
-
Methodology : BRAF-mutant cell lines (e.g., A375) were treated with increasing concentrations of this compound for 2 hours. Cells were then lysed, and protein concentrations were normalized. Protein lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-MEK1/2, total MEK, phospho-ERK1/2, and total ERK. An antibody against a housekeeping protein (e.g., α-tubulin) was used as a loading control. Bands were visualized using chemiluminescence, and EC₅₀ values were estimated from signal intensity quantification.[4]
Cell Proliferation Assay
-
Principle : Measures cell viability after a prolonged drug incubation period.
-
Methodology : Cells were seeded in 96-well plates and treated with a range of this compound concentrations for 3 days. Cell viability was assessed using a luminescent assay (e.g., CellTiter-Glo) that measures ATP levels, which correlate with the number of viable cells. EC₅₀ values were determined by fitting the data to a four-parameter logistic curve.[1]
In Vivo Tumor Xenograft Studies
-
Animal Models : Athymic nude mice were subcutaneously implanted with human BRAF-mutant melanoma (A375) or colorectal cancer cells.
-
Treatment : Once tumors reached a specified volume, mice were randomized into groups. This compound was administered orally, typically at doses of 25 or 50 mg/kg, twice daily. Comparator arms included vehicle control, vemurafenib, and dabrafenib.[5]
-
Endpoints : Tumor volume was measured regularly with calipers. Body weight and general animal health were monitored as indicators of toxicity. At the end of the study, tumors could be excised for biomarker analysis (e.g., p-ERK levels).[5]
Summary and Conclusion
This compound is a potent, selective, and orally active pan-RAF inhibitor with a distinct DFG-out binding mechanism. Its pharmacological profile demonstrates several key advantages over first-generation inhibitors:
-
High Potency : Sub-nanomolar inhibition of BRAFV600E, WT BRAF, and CRAF kinases.
-
Excellent Cellular Activity : Translates to potent, single-digit nanomolar inhibition of MAPK signaling and proliferation in BRAF-mutant cancer cells.
-
High Selectivity : Minimal off-target activity against a large panel of kinases, suggesting a lower potential for off-target toxicities.
-
Superior In Vivo Efficacy : Showed superior tumor growth inhibition in xenograft models compared to vemurafenib and dabrafenib.[5]
-
Activity in Resistant Settings : Demonstrates efficacy in models of acquired resistance to first-generation inhibitors, particularly when combined with a MEK inhibitor.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel RAF Kinase Inhibitor with DFG-Out-Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-882370: A Technical Guide to its Interaction with the RAS-RAF-MEK-ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BI-882370, a potent and selective RAF kinase inhibitor. It details the compound's mechanism of action, its effects on the RAS-RAF-MEK-ERK signaling cascade, quantitative efficacy data, and the experimental methodologies used for its characterization.
Introduction: The RAS-RAF-MEK-ERK Pathway and this compound
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical intracellular signaling pathway that transduces signals from cell surface receptors to regulate fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Constitutive activation of this pathway, often driven by mutations in genes like BRAF or RAS, is a hallmark of many human cancers.[2][3] The BRAF V600E mutation is particularly prevalent in melanoma and other cancers, making it a key therapeutic target.[4]
This compound is a novel, orally active RAF kinase inhibitor designed to target this pathway. It exhibits a distinct binding mode and high potency, offering a potential therapeutic advantage over first-generation inhibitors.
Mechanism of Action
This compound is a highly selective and potent RAF kinase inhibitor.[4][5][6] Its mechanism is distinguished by its binding mode. Unlike many earlier inhibitors that bind to the active "DFG-in" conformation of the kinase, this compound is a Type II inhibitor that binds to the inactive "DFG-out" conformation of the BRAF kinase's ATP-binding site.[5][6][7][8] This binding mode is associated with higher potency, greater selectivity, and slower drug dissociation rates.[6]
The primary targets of this compound are the RAF family kinases. It potently inhibits the oncogenic BRAFV600E mutant as well as wild-type (WT) BRAF and CRAF.[4][5] The compound has also been shown to inhibit SRC family kinases, which may contribute to its overall efficacy profile.[5][6]
Quantitative Data on Inhibitory Activity
This compound demonstrates nanomolar potency against RAF kinases in biochemical assays and potent antiproliferative effects in BRAF-mutant cancer cell lines.
Table 1: Biochemical Inhibitory Potency of this compound vs. Other RAF Inhibitors
| Compound | Target Kinase | IC₅₀ (nmol/L) | KD (nmol/L) | Binding Mode |
|---|---|---|---|---|
| This compound | BRAFV600E | 0.4 | 4 | DFG-out |
| BRAF WT | 0.8 | 6 | ||
| CRAF | 0.6 | 3 | ||
| Vemurafenib | BRAFV600E | ~40 | ~30 | DFG-in |
| BRAF WT | ~80 | ~60 | ||
| CRAF | ~60 | ~30 | ||
| Dabrafenib | BRAFV600E | ~0.5 | ~5 | DFG-in |
| BRAF WT | ~3 | ~3 | ||
| CRAF | ~5 | ~1 |
Data sourced from Waizenegger IC, et al. (2016).[6]
Table 2: Cellular Activity of this compound in BRAF-Mutant Cell Lines
| Cell Line | Cancer Type | BRAF Status | Endpoint | EC₅₀ (nmol/L) |
|---|---|---|---|---|
| A375 | Melanoma | V600E | p-MEK/p-ERK Inhibition | ~0.3 - 0.5 |
| SK-MEL-28 | Melanoma | V600E | p-ERK Inhibition | 0.7 |
| Various | Melanoma, Colorectal | V600E | Proliferation Inhibition | 1 - 10 |
Data sourced from multiple preclinical studies.[4][5][6]
Effect on Downstream Signaling
In BRAF-Mutant Cells: In cancer cells harboring the BRAFV600E mutation, this compound effectively inhibits the constitutively active BRAF monomer. This leads to a dose-dependent reduction in the phosphorylation of downstream targets MEK1/2 and ERK1/2.[5][6] Complete suppression of p-MEK and p-ERK can be observed at low nanomolar concentrations (~3 nmol/L).[6] This pathway inhibition translates to cell cycle arrest, evidenced by the suppression of Cyclin D1/D2 expression and the induction of the cyclin-dependent kinase inhibitor Kip1/p27.[5][6]
In BRAF Wild-Type Cells (Paradoxical Activation): A known characteristic of many RAF inhibitors, including this compound, is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and active RAS.[3][4] In this context, the inhibitor binding to one RAF protomer in a dimer complex can allosterically transactivate the other protomer, leading to an increase in MEK and ERK phosphorylation.[3] this compound has been shown to induce p-MEK1/2 and enhance p-ERK1/2 in BRAF WT BRO melanoma cells at concentrations between 3 and 300 nM.[4][5] This phenomenon is believed to underlie some of the skin toxicities seen with first-generation BRAF inhibitors. However, preclinical studies suggest this compound may have a wider therapeutic window with less normal tissue hyperproliferation.[6]
In Vivo Efficacy and Resistance
Antitumor Activity: Oral administration of this compound has demonstrated significant antitumor efficacy in multiple mouse xenograft models of BRAF-mutant melanoma and colorectal carcinomas.[5][6] At doses of 25-50 mg/kg, it showed superior efficacy compared to vemurafenib, dabrafenib, or the MEK inhibitor trametinib.[5][6]
Resistance and Combination Therapy: As with other targeted therapies, acquired resistance is a significant challenge. In preclinical models, resistance to this compound monotherapy developed within approximately 3 weeks, often through reactivation of the MAPK pathway.[6][7][8]
To overcome this, combining this compound with a MEK inhibitor like trametinib has proven effective. This dual blockade of the pathway at two different nodes leads to more profound and durable tumor regression. In a second-line therapy model, the combination of this compound and trametinib resulted in more pronounced tumor regressions, and resistance was not observed during a 5-week treatment period.[6][7][8]
Experimental Protocols
The following are generalized protocols based on published methodologies for characterizing RAF inhibitors like this compound.
Biochemical Kinase Assay (IC₅₀ Determination):
-
Principle: A cascade RAF-MEK-ERK enzymatic assay is used to measure the ability of the inhibitor to block the phosphorylation cascade.
-
Procedure:
-
Recombinant active BRAFV600E, WT BRAF, or CRAF is incubated with its substrates, inactive MEK and ERK, in a kinase buffer containing ATP.
-
Serial dilutions of this compound (or control compounds) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at room temperature.
-
The reaction is stopped, and the amount of phosphorylated ERK is quantified using a technology such as Homogeneous Time Resolved Fluorescence (HTRF) or an ELISA-based method with a phospho-specific antibody.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]
-
Cell-Based Phosphorylation and Protein Expression Assays:
-
Principle: Western blotting is used to measure the levels of phosphorylated and total proteins in the MAPK pathway within treated cells.
-
Procedure:
-
Cell Culture: BRAF-mutant cells (e.g., A375) or BRAF WT cells (e.g., BRO) are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1 nM to 3000 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours for phosphorylation events, 24 hours for protein expression changes).[5][6]
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-MEK, p-ERK, Cyclin D1, p27, and loading controls (e.g., total ERK, GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. EC₅₀ values for pathway inhibition are then calculated.
-
Cell Proliferation Assays (EC₅₀ Determination):
-
Principle: To measure the effect of the compound on cell viability and growth over several days.
-
Procedure:
-
Cells are seeded in 96-well plates at a low density.
-
The following day, cells are treated with a range of this compound concentrations.
-
Cells are incubated for a period of 3 to 5 days.[5]
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet and measuring absorbance.
-
EC₅₀ values for antiproliferative activity are calculated from the dose-response curves.
-
In Vivo Xenograft Studies:
-
Principle: To evaluate the antitumor efficacy of this compound in a living organism.
-
Procedure:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., A375 melanoma cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, comparator drugs).
-
Drug Formulation & Administration: this compound is formulated for oral administration, for example, as a suspension in 0.5% Natrosol.[6] The compound is administered orally (p.o.) via gavage, typically once or twice daily at a specified dose (e.g., 25 mg/kg).[5][6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
-
References
- 1. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
BI-882370: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-882370 is a highly potent and selective, orally bioavailable, small molecule inhibitor of RAF kinases. It binds to the inactive, DFG-out conformation of both BRAF and CRAF kinases, including the oncogenic BRAF V600E mutant. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this and similar targeted cancer therapies.
Mechanism of Action
This compound is a type II RAF inhibitor that potently targets the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), a critical regulator of cell proliferation, differentiation, and survival.[1][2] In cancer, particularly in melanomas and colorectal carcinomas, mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of RAF kinases in their inactive "DFG-out" conformation.[1][3] This mode of binding confers high potency and selectivity. By inhibiting both wild-type and mutant BRAF, as well as CRAF, this compound effectively blocks the downstream phosphorylation of MEK1/2 and subsequently ERK1/2, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[4]
A key characteristic of some RAF inhibitors is the phenomenon of "paradoxical activation" in BRAF wild-type cells. This occurs when the inhibitor promotes the dimerization and activation of RAF kinases, leading to an increase in downstream signaling. This compound has been observed to induce the phosphorylation of MEK1/2 and enhance the phosphorylation of ERK1/2 in BRAF wild-type BRO cells at specific concentrations.[1][3]
dot
Caption: Signaling pathway inhibited by this compound.
Quantitative Data
The potency of this compound has been evaluated through various in vitro assays, demonstrating its significant inhibitory activity against key RAF kinases and cancer cell lines.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) |
| BRAF V600E | 0.4 |
| Wild-Type BRAF | 0.8 |
| Wild-Type CRAF | 0.6 |
Data sourced from MedchemExpress.[3]
Table 2: Cellular Activity of this compound in BRAF-Mutant Cell Lines
| Cell Line | BRAF Mutation | Assay | EC50 (nM) |
| A375 | V600E | p-MEK/p-ERK Reduction | 0.3 |
| A375 | V600E | Proliferation | 1-10 |
| SK-MEL-28 | V600E | Proliferation | 1-10 |
Data sourced from MedchemExpress and a 2016 study in Molecular Cancer Therapeutics.[3][4]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the downstream signaling effects of this compound.
Western Blot Analysis for Phospho-MEK and Phospho-ERK
This protocol is designed to assess the phosphorylation status of MEK and ERK kinases in cancer cells following treatment with this compound.
dot
Caption: Experimental workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: A375 human melanoma cells (homozygous for BRAF V600E) are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound (e.g., 0.1 nM to 3000 nM) or DMSO as a vehicle control for a specified duration (e.g., 2 hours).[3]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-MEK1/2, phospho-ERK1/2, total MEK1/2, total ERK1/2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Cell Proliferation Assay (alamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.
Protocol:
-
Cell Seeding: BRAF-mutant human melanoma or colorectal cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[3]
-
Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., 0.9 nM to 6000 nM) or DMSO control for 3 days.[3]
-
alamarBlue Addition: Following the incubation period, alamarBlue reagent is added to each well at 10% of the culture volume.
-
Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.
-
Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell proliferation inhibition. The EC50 value, the concentration at which 50% of cell proliferation is inhibited, is then calculated.
In Vivo Xenograft Studies
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model bearing human tumor xenografts.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human melanoma cells with a BRAF mutation (e.g., A375) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, for example, at a dose of 25 mg/kg twice daily. The control group receives a vehicle solution.[3]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis). The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.
Downstream Cellular Effects
The inhibition of the RAF-MEK-ERK pathway by this compound triggers a cascade of downstream cellular events that ultimately contribute to its anti-tumor activity.
dot
Caption: Logical flow of this compound's cellular effects.
-
Reduction of p-MEK and p-ERK: As a direct consequence of RAF inhibition, the phosphorylation levels of MEK and ERK are significantly reduced in BRAF-mutant cells.[3]
-
Suppression of Cyclin D1/D2: The downregulation of ERK signaling leads to a decrease in the expression of key cell cycle regulators, Cyclin D1 and D2.[3]
-
Induction of Kip1/p27: Concurrently, this compound treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor Kip1/p27.[3]
-
Cell Cycle Arrest: The combined effect of decreased cyclins and increased cyclin-dependent kinase inhibitors results in a G1 phase cell cycle arrest.
-
Inhibition of Proliferation and Induction of Apoptosis: The halt in cell cycle progression ultimately inhibits cell proliferation and can lead to programmed cell death (apoptosis).
Conclusion
This compound is a potent and selective RAF kinase inhibitor with a well-defined mechanism of action and significant anti-tumor activity in preclinical models of BRAF-mutant cancers. Its ability to effectively suppress the MAPK signaling pathway, leading to cell cycle arrest and inhibition of proliferation, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on targeted cancer therapies. Further investigation into the mechanisms of resistance and potential combination strategies will be crucial for the clinical advancement of this compound and next-generation RAF inhibitors.
References
Preclinical Profile of BI-882370: A Novel DFG-Out RAF Kinase Inhibitor for BRAF-Mutant Melanoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-882370 is a potent and highly selective, orally active RAF kinase inhibitor that uniquely binds to the inactive "DFG-out" conformation of the BRAF kinase. This mode of action translates into superior potency and a distinct preclinical profile compared to other RAF inhibitors. This document provides a comprehensive overview of the preclinical data for this compound in melanoma models, including its biochemical and cellular activity, in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals in the field of oncology and targeted cancer therapy.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Somatic point mutations in the BRAF gene, most commonly the V600E substitution, are found in approximately 50-60% of melanomas, leading to constitutive activation of the MAPK pathway and driving tumorigenesis.[1] While first and second-generation BRAF inhibitors that target the active "DFG-in" conformation have shown significant clinical activity, the development of resistance is a major challenge.[2] this compound represents a novel class of RAF inhibitors that binds to the inactive "DFG-out" conformation, offering a potential strategy to overcome some of the limitations of existing therapies.[3][4]
Mechanism of Action
This compound is a potent inhibitor of both wild-type and mutant BRAF, as well as CRAF.[3] Its unique "DFG-out" binding mode stabilizes the inactive conformation of the kinase, preventing its activation.[3] This mechanism of action leads to potent inhibition of the downstream MAPK pathway signaling, as evidenced by the reduction of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in BRAF-mutant melanoma cell lines.[5]
Caption: Simplified MAPK Signaling Pathway and this compound Inhibition.
Quantitative Data Presentation
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Cell Line | Assay Type | Parameter | This compound | Vemurafenib | Dabrafenib | Reference |
| Biochemical Assays | ||||||
| BRAFV600E | Kinase Assay | IC50 (nM) | 0.4 | - | - | [3] |
| BRAFWT | Kinase Assay | IC50 (nM) | 0.8 | - | - | [3] |
| CRAF | Kinase Assay | IC50 (nM) | 0.6 | - | - | [3] |
| Cellular Assays | ||||||
| A375 (BRAFV600E) | ERK Phosphorylation | EC50 (nM) | 0.5 | ~50 | ~2.5-5 | [3] |
| SK-MEL-28 (BRAFV600E) | ERK Phosphorylation | EC50 (nM) | 0.7 | - | - | [3] |
| A375 (BRAFV600E) | Proliferation | EC50 (nM) | 1-10 | ~100-1000 | - | [3][5] |
| BRAF-mutant panel | Proliferation | EC50 (nM) | 1-10 | - | - | [5] |
| BRAFWT cells | Proliferation | EC50 (µM) | >1 | - | - | [5] |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.
Table 2: In Vivo Efficacy of this compound in Melanoma Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| G-361 (BRAFV600E) | This compound (12.5 mg/kg) | Twice daily, oral | 98% | |
| BRAF-mutant models | This compound (25-50 mg/kg) | Twice daily, oral | Superior to Vemurafenib, Dabrafenib, or Trametinib | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information from the cited literature.
Cell Culture
-
A375 and SK-MEL-28 Cell Lines: These human melanoma cell lines, both harboring the BRAFV600E mutation, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) respectively.[3][5] The media was supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 1.5 g/L NaHCO3, and 1.0 mM sodium pyruvate.[3] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
G-361 Cell Line: This human melanoma cell line with a heterozygous BRAFV600E mutation was cultured in McCoy's 5a Medium Modified, supplemented with 10% FBS and 2mM L-Glutamine.[6] Cells were maintained under standard conditions as described above.
Cell Proliferation Assay
Cell proliferation was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cells were seeded in 96-well plates at a density of 1 x 104 cells/cm2 and allowed to adhere overnight.[3]
-
The following day, cells were treated with a serial dilution of this compound or control compounds (e.g., vemurafenib, dabrafenib) for 72 hours.[5]
-
After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
EC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
Western Blotting for MAPK Pathway Proteins
-
Melanoma cells were seeded and treated with this compound at various concentrations for 2 to 24 hours.[5]
-
Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against p-MEK1/2, p-ERK1/2, cyclin D1, cyclin D2, and Kip1/p27.[5] An antibody against a housekeeping protein (e.g., GAPDH, β-actin) was used as a loading control.
-
After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Female athymic nude mice were used for the xenograft studies.
-
A suspension of melanoma cells (e.g., G-361, 5 x 106 cells in a mixture of media and Matrigel) was subcutaneously injected into the flank of each mouse.[7]
-
When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
This compound was administered orally twice daily at the indicated doses.[5] The control group received the vehicle.
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: General Preclinical Experimental Workflow for this compound.
Discussion and Future Directions
The preclinical data for this compound demonstrate its high potency against BRAF-mutant melanoma cell lines and significant tumor growth inhibition in xenograft models.[3] Its unique "DFG-out" binding mechanism and superior preclinical efficacy compared to other RAF inhibitors highlight its potential as a valuable therapeutic agent.[3][5] However, as with other targeted therapies, the development of resistance is a potential challenge.[4] Studies have shown that resistance to BRAF inhibitors can arise through various mechanisms, including reactivation of the MAPK pathway via mutations in NRAS or MEK1, or activation of parallel signaling pathways like the PI3K-Akt pathway.[1][8]
Future preclinical studies could explore combination strategies to overcome or delay the onset of resistance. For instance, combining this compound with a MEK inhibitor has shown promise in preventing resistance in some models.[4] Additionally, investigating the efficacy of this compound in melanoma models with acquired resistance to first-generation BRAF inhibitors would be of significant interest. The robust preclinical dataset for this compound provides a strong rationale for its continued clinical development in patients with BRAF-mutant melanoma.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 4. cancertools.org [cancertools.org]
- 5. Cell culture of SK-MEL-28. [bio-protocol.org]
- 6. G-361. Culture Collections [culturecollections.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. angioproteomie.com [angioproteomie.com]
Investigating BI-882370 in Colorectal Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical investigation of BI-882370, a potent and selective RAF kinase inhibitor, in colorectal cancer (CRC) models. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the methodologies cited. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the RAF kinase family, key components of the RAS-RAF-MEK-ERK signaling cascade. This pathway is frequently hyperactivated in various cancers, including a subset of colorectal cancers, primarily through mutations in the BRAF gene, most commonly the V600E mutation. This compound distinguishes itself by binding to the inactive "DFG-out" conformation of the BRAF kinase, offering high potency and a distinct mechanism of action compared to other RAF inhibitors that bind to the active "DFG-in" conformation.[1][2][3][4] Preclinical studies have demonstrated its efficacy in BRAF-mutant CRC models, both as a single agent and in combination with other targeted therapies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the constitutively active BRAF V600E mutant protein, as well as wild-type BRAF and CRAF.[2] This inhibition disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation of MEK and ERK, key proteins that promote cell proliferation and survival.[2][3] The suppression of this pathway ultimately results in cell cycle arrest, evidenced by the downregulation of cyclins D1 and D2, and the upregulation of the cell cycle inhibitor p27.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in colorectal cancer and other relevant models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| BRAF V600E | 0.4 |
| BRAF (Wild-Type) | 0.8 |
| CRAF (Wild-Type) | 0.6 |
Data sourced from MedchemExpress and Probechem Biochemicals.[2][5]
Table 2: In Vitro Cellular Proliferation in BRAF-Mutant Colorectal Cancer Cell Lines
| Cell Line | BRAF Status | EC50 (nM) |
| COLO 205 | V600E | 1-10 |
| HT-29 | V600E | 1-10 |
| LS411N | V600E | 1-10 |
| HCT-116 | V600E | 1-10 |
Data represents a range observed in an extended panel of BRAF-mutant human colorectal cancer cells.[2][6] Proliferation of BRAF wild-type cells was inhibited with an EC50 >1 μM.[2]
Table 3: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Outcome |
| COLO 205 (BRAF V600E) | This compound | 25 mg/kg, oral, twice daily | Tumor regression |
| HT-29 (BRAF V600E) | This compound | 25 mg/kg, oral, twice daily | Tumor regression |
| BRAF-mutant CRC | This compound | 25 mg/kg, oral, twice daily for 3 weeks | Initial tumor regression followed by resistance |
| BRAF-mutant CRC | This compound + Trametinib | 25 mg/kg, oral, twice daily for 5 weeks | Sustained tumor regression, no resistance observed |
Data compiled from multiple sources describing efficacy in BRAF-mutant colorectal carcinoma models.[1][4][7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound in colorectal cancer models.
Cell Proliferation Assay
This protocol outlines the procedure for determining the effect of this compound on the proliferation of colorectal cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
BRAF-mutant colorectal cancer cell lines (e.g., COLO 205, HT-29, LS411N, HCT-116)
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count colorectal cancer cells. Seed the cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.9 nM to 6000 nM. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Analysis: Calculate the EC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis
This protocol describes the detection of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and other relevant proteins in colorectal cancer cells treated with this compound.
References
- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. OUH - Protocols [ous-research.no]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 5. BI 882370 (this compound) | RAF inhibitor | Probechem Biochemicals [probechem.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for BI-882370 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-882370 is a potent and selective, ATP-competitive RAF kinase inhibitor that targets the inactive DFG-out conformation of BRAF. It demonstrates significant efficacy in inhibiting the proliferation of cancer cells harboring BRAF mutations, particularly the V600E mutation. These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the activity of this compound, including a cell proliferation assay, a Western blot analysis for pathway modulation, and an in vitro RAF kinase assay. The provided methodologies and data will enable researchers to effectively evaluate this compound and similar compounds in a laboratory setting.
Introduction
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes such as BRAF, is a key driver in many human cancers, including melanoma and colorectal carcinoma. The BRAF V600E mutation, in particular, leads to constitutive activation of the pathway, promoting uncontrolled cell growth.
This compound is a small molecule inhibitor that potently targets the BRAF V600E mutant, as well as wild-type BRAF and CRAF kinases. Its unique binding to the inactive DFG-out conformation contributes to its high potency and selectivity.[1] This document outlines standardized in vitro procedures to quantify the cellular and biochemical effects of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target/Endpoint | IC50 / EC50 (nM) | Reference |
| Biochemical Kinase Assay | - | BRAF V600E | 0.4 | [1] |
| - | Wild-Type BRAF | 0.8 | [1] | |
| - | CRAF | 0.6 | [1] | |
| Cell Proliferation Assay | A375 (BRAF V600E) | Cell Viability | 1 - 10 | |
| SK-MEL-28 (BRAF V600E) | Cell Viability | 1 - 10 | ||
| HT-29 (BRAF V600E) | Cell Viability | 1.7 | ||
| Pathway Modulation Assay | A375 (BRAF V600E) | p-MEK1/2 Reduction | ~0.3 | [1] |
| A375 (BRAF V600E) | p-ERK1/2 Reduction | 0.5 | [1] | |
| SK-MEL-28 (BRAF V600E) | p-ERK1/2 Reduction | 0.7 | [1] |
Signaling Pathway and Experimental Workflow
Figure 1: Simplified signaling pathway of the RAS-RAF-MEK-ERK cascade and the inhibitory action of this compound on RAF.
Figure 2: General experimental workflow for in vitro cell-based assays with this compound.
Experimental Protocols
Cell Proliferation Assay (Using CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the proliferation of BRAF-mutant cancer cell lines, such as A375.
Materials:
-
A375 (BRAF V600E) human melanoma cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Western Blot for RAF-MEK-ERK Pathway Inhibition
This protocol details the procedure to detect changes in the phosphorylation status of MEK and ERK in A375 cells following treatment with this compound.
Materials:
-
A375 cells
-
6-well tissue culture plates
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-p44/42 MAPK (ERK1/2), anti-total-p44/42 MAPK (ERK1/2), and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed 5 x 10^5 A375 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (0.1% DMSO) for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended dilutions: p-MEK, p-ERK, total MEK, total ERK at 1:1000; β-actin at 1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro RAF Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory activity of this compound on recombinant RAF kinase.
Materials:
-
Recombinant active BRAF V600E, wild-type BRAF, or CRAF enzyme
-
Inactive MEK1 as a substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit or similar
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add serial dilutions of this compound or DMSO vehicle control.
-
Add the RAF kinase enzyme and the inactive MEK1 substrate.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (at a concentration close to its Km for the kinase).
-
Incubate for 30-60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro characterization of the RAF kinase inhibitor this compound. These assays are essential for determining the potency and mechanism of action of novel anti-cancer compounds targeting the RAS-RAF-MEK-ERK pathway. By following these detailed procedures, researchers can obtain reliable and reproducible data to advance their drug discovery and development efforts.
References
Application Notes and Protocols: Determination of BI-882370 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-882370 is a highly potent and selective, orally active pan-RAF inhibitor. It targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2] Unlike many other RAF inhibitors that bind to the active "DFG-in" conformation of the kinase, this compound uniquely binds to the inactive "DFG-out" conformation of BRAF.[1][2] This distinct mechanism of action contributes to its high potency and selectivity. This compound has demonstrated significant anti-proliferative activity in cancer cell lines harboring BRAF mutations, particularly the V600E mutation, which is prevalent in melanoma and colorectal cancer.[2][3] The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in various cancer cell line models.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of RAF proteins (ARAF, BRAF, and CRAF), with particularly high potency against the oncogenic BRAF V600E mutant.[2] In the RAS-RAF-MEK-ERK pathway, signaling is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates RAS GTPases. Activated RAS then recruits and activates RAF kinases, leading to the sequential phosphorylation and activation of MEK1/2 and ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the transcription of genes involved in cell growth and survival. In cancers with BRAF mutations, the pathway is constitutively active, driving uncontrolled cell proliferation. By inhibiting RAF, this compound effectively blocks this signaling cascade, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.
Quantitative Data Summary: IC50 Values of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The IC50 and EC50 values, representing the concentration of the compound required to inhibit cell proliferation or a specific cellular process by 50%, are summarized in the table below. The data highlights the potent and selective activity of this compound, particularly in cell lines with BRAF V600E mutations.
| Cell Line | Cancer Type | BRAF Status | IC50 / EC50 (nM) | Reference |
| Enzymatic Assays | ||||
| BRAF V600E | - | V600E | 0.4 (IC50) | [2] |
| BRAF WT | - | Wild-Type | 0.8 (IC50) | [2] |
| CRAF WT | - | Wild-Type | 0.6 (IC50) | [2] |
| Cell-Based Assays | ||||
| A375 | Melanoma | V600E | 0.5 (EC50, p-ERK) | [1] |
| SK-MEL-28 | Melanoma | V600E | 0.7 (EC50, p-ERK) | [1] |
| A375 | Melanoma | V600E | 1-10 (EC50, Proliferation) | [3] |
| SK-MEL-28 | Melanoma | V600E | 1-10 (EC50, Proliferation) | [3] |
| G-361 | Melanoma | V600E | 1-10 (EC50, Proliferation) | [3] |
| A101D | Melanoma | V600E | 1-10 (EC50, Proliferation) | [3] |
| COLO 205 | Colorectal Cancer | V600E | 1-10 (EC50, Proliferation) | [3] |
| HT-29 | Colorectal Cancer | V600E | 1-10 (EC50, Proliferation) | [3] |
| LS411N | Colorectal Cancer | V600E | 1-10 (EC50, Proliferation) | [3] |
| HCT-116 | Colorectal Cancer | Wild-Type | >1000 (EC50, Proliferation) | [3] |
| BRO | Melanoma | Wild-Type | >1000 (EC50, Proliferation) | [3] |
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in adherent cancer cell lines using common cell viability assays.
Experimental Workflow Overview
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay, using luminescence readings instead of absorbance.
-
Protocol 3: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for staining total cellular protein and is suitable for determining cell density.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedures as for the MTT assay.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (final concentration of 5%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes on an orbital shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay.
-
References
Application Notes and Protocols for BI-882370, a potent RAF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-882370 is a highly potent and selective inhibitor of RAF kinases, key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in human cancers.[1][2] This document provides detailed application notes and a Western blot protocol for assessing the inhibitory activity of this compound on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a downstream effector in this cascade. The provided methodologies and data will aid researchers in the evaluation of this compound's efficacy and mechanism of action in relevant cellular models.
Introduction
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Somatic mutations in genes encoding components of this pathway, particularly BRAF, are common drivers of oncogenesis.[1] this compound is a small molecule inhibitor that targets the ATP-binding site of RAF kinases, including the oncogenic BRAF V600E mutant, as well as wild-type BRAF and CRAF.[3][4] By inhibiting RAF activity, this compound effectively blocks downstream signaling, leading to a reduction in the phosphorylation of MEK and ERK.[2][3] This inhibitory action ultimately results in decreased cell proliferation in BRAF-mutant cancer cell lines.[1][4]
Mechanism of Action
This compound binds to the inactive "DFG-out" conformation of the BRAF kinase domain.[1][3] This mode of binding contributes to its high potency and selectivity.[2] Inhibition of RAF kinase activity by this compound prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[5][6] Consequently, the phosphorylation of ERK1 and ERK2 at threonine 202 and tyrosine 204 is diminished, leading to the suppression of downstream signaling pathways that promote cell growth and survival.[2][6]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following table summarizes key quantitative data for this compound.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | BRAF V600E | IC₅₀ | 0.4[1][3] |
| Biochemical Assay | Wild-Type BRAF | IC₅₀ | 0.8[1][3] |
| Biochemical Assay | CRAF | IC₅₀ | 0.6[1][3] |
| Cellular Assay | A375 (BRAF V600E) | EC₅₀ (pERK1/2 inhibition) | 0.3 - 0.7[1][2] |
| Cellular Assay | SK-MEL-28 (BRAF V600E) | EC₅₀ (pERK1/2 inhibition) | 0.7[1] |
| Cellular Proliferation | BRAF-mutant melanoma/colorectal cancer cells | EC₅₀ | 1 - 10[3][4] |
Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Western Blot Protocol for pERK Inhibition
This protocol outlines the steps to assess the dose-dependent inhibition of ERK phosphorylation by this compound in a selected cancer cell line (e.g., A375, which harbors the BRAF V600E mutation).
Materials and Reagents
-
This compound
-
BRAF-mutant cancer cell line (e.g., A375)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or Mouse anti-total ERK1/2
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Stripping buffer
Experimental Workflow
Caption: Workflow for Western blot analysis of pERK and total ERK.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate A375 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).[2][3] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[7]
-
Add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.[7]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7][8]
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described above.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[7]
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK.[7][9]
-
Incubate the membrane in stripping buffer (e.g., glycine-based buffer, pH 2.2) for 15-30 minutes at room temperature.[8][9]
-
Wash the membrane thoroughly with PBS and then TBST.
-
Repeat the blocking and antibody incubation steps using the anti-total ERK1/2 antibody.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample.[7]
-
Compare the normalized p-ERK levels across the different this compound concentrations to determine the dose-dependent inhibition.
-
Expected Results
Treatment of BRAF-mutant cancer cells with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK1/2.[2][3] The total ERK1/2 levels should remain relatively constant across all treatment conditions, serving as a loading control.[7] The EC₅₀ for pERK inhibition in sensitive cell lines is anticipated to be in the low nanomolar range.
Troubleshooting
-
No or weak p-ERK signal: Ensure that the cells were properly stimulated (if necessary) and that the lysis buffer contains phosphatase inhibitors. Check antibody dilutions and incubation times.
-
High background: Optimize blocking conditions (time and blocking agent). Increase the number and duration of washing steps.
-
Uneven protein loading: Ensure accurate protein quantification and careful loading of gels. Use total ERK or a housekeeping protein (e.g., GAPDH, β-actin) to normalize the data.
-
Incomplete stripping: If a signal is detected after stripping and before re-probing, increase the stripping time or use a harsher stripping buffer.
By following this detailed protocol, researchers can effectively evaluate the inhibitory effect of this compound on the RAS-RAF-MEK-ERK signaling pathway, providing valuable insights into its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-882370 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-882370 is a highly potent and selective, orally active RAF kinase inhibitor.[1] It distinguishes itself by binding to the inactive, DFG-out conformation of the BRAF kinase.[2][3] This mechanism allows for potent inhibition of the oncogenic BRAF V600E mutant, as well as wild-type BRAF and CRAF kinases, with IC50 values in the low nanomolar range.[1] Preclinical studies have demonstrated the efficacy of this compound in various xenograft models of BRAF-mutant melanomas and colorectal carcinomas, where it has shown superior efficacy compared to first-generation BRAF inhibitors like vemurafenib and dabrafenib.[1][2][3][4] These application notes provide a detailed protocol for establishing a xenograft mouse model to evaluate the in vivo efficacy of this compound.
Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][5] In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound exerts its therapeutic effect by inhibiting RAF kinases, a key component of this cascade, thereby blocking downstream signaling to MEK and ERK and ultimately inhibiting tumor cell proliferation.
Experimental Protocols
This section outlines a detailed methodology for a xenograft mouse model study to assess the anti-tumor activity of this compound. The protocol is based on studies using BRAF V600E mutant cell lines such as A375 (melanoma) and COLO 205 (colorectal cancer).[1]
1. Cell Culture
-
Cell Lines: A375 (human malignant melanoma, BRAF V600E homozygous) or other suitable BRAF-mutant cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, female.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Implantation
-
Cell Preparation:
-
Harvest exponentially growing A375 cells using trypsin-EDTA.
-
Wash the cells with serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix.[6]
-
The final cell concentration should be adjusted to allow for the injection of 5 x 10^6 cells in a volume of 100 µL.
-
-
Implantation Procedure:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
4. Experimental Design and Drug Administration
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.
-
Tumor volume (mm³) can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation:
-
Dissolve this compound in 0.5% Natrosol (pH 3, adjusted with citric acid).[2]
-
Prepare fresh formulations daily.
-
-
Dosing and Administration:
-
Treatment Group: Administer this compound orally (p.o.) at a dose of 25 mg/kg or 50 mg/kg, twice daily (b.i.d.).[1]
-
Vehicle Control Group: Administer the vehicle (0.5% Natrosol, pH 3) orally on the same schedule.
-
-
Treatment Duration: Continue treatment for a predefined period, typically 14-21 days, or until tumors in the control group reach a predetermined endpoint size.[1]
5. Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight and Clinical Observations: Monitor and record the body weight of the mice and any clinical signs of toxicity throughout the study.
-
Pharmacodynamic (PD) Biomarkers:
-
At the end of the study, tumors can be excised for biomarker analysis.
-
Assess the levels of phosphorylated ERK (pERK) and other downstream effectors of the MAPK pathway via Western blot or immunohistochemistry (IHC) to confirm target engagement.[2]
-
-
Histopathology: Perform histopathological analysis of tumors and major organs to assess treatment efficacy and potential toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. A Novel RAF Kinase Inhibitor with DFG-Out-Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiTE® Xenograft Protocol [protocols.io]
Application Notes and Protocols for the Long-Term Stability of BI-882370 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Application Note: Stability and Handling of BI-882370 in DMSO
This document provides essential information regarding the long-term stability of the RAF kinase inhibitor, this compound, when stored in dimethyl sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and activity of the compound in research applications.
This compound is a potent and selective inhibitor of RAF kinases, including BRAF, CRAF, and the oncogenic BRAF V600E mutant.[1] It binds to the inactive DFG-out conformation of the kinase, playing a crucial role in the inhibition of the MAPK/ERK signaling pathway.[1] This pathway is a key regulator of cell proliferation, differentiation, and survival, and its hyperactivation is implicated in various cancers.[2]
Summary of Long-Term Stability Data in DMSO
The stability of this compound in DMSO is dependent on the storage temperature. Below is a summary of stability data from various suppliers. It is recommended to follow the specific guidelines provided by the supplier of your compound.
| Supplier | Storage Temperature (°C) | Stated Stability Period |
| MedchemExpress | -20 | 1 year |
| -80 | 2 years | |
| GlpBio | -20 | 1 month |
| -80 | 6 months | |
| Cayman Chemical | -20 | ≥ 4 years (solid form) |
Note: The stability of the compound in solution may be shorter than in its solid form. For in vivo experiments, it is often recommended to prepare fresh working solutions daily.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
This compound Signaling Pathway
This compound targets the RAF kinases within the MAPK/ERK signaling cascade. This pathway transmits extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus to regulate gene expression involved in cell proliferation and survival.
Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Vortex mixer
-
Warming bath or sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[3]
-
Once dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes appropriate for low-temperature storage.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a comprehensive method to assess the long-term chemical stability of this compound in a DMSO stock solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves both long-term storage under recommended conditions and accelerated degradation (stress testing).
2.1. Long-Term Storage:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Analyze an initial sample (Time 0) to determine the initial purity and concentration.
-
Store aliquots at the desired long-term storage conditions (e.g., -20°C and -80°C), protected from light.
-
At specified time points (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from each storage condition.
-
Thaw the aliquot completely at room temperature.
-
Prepare the sample for HPLC analysis and analyze immediately.
2.2. Forced Degradation (Stress Testing):
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[1] These studies expose the compound to stress conditions that are more severe than the recommended storage conditions.
-
Acid/Base Hydrolysis:
-
Dilute the this compound DMSO stock into separate solutions of 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2 to 8 hours).
-
At various time points, withdraw samples, neutralize them (with NaOH for the acidic sample and HCl for the basic sample), and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dilute the this compound DMSO stock in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a defined period (e.g., up to 24 hours).
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound DMSO stock solution in an oven at an elevated temperature (e.g., 60°C or 70°C).
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Photostability:
-
Expose an aliquot of the this compound DMSO stock solution in a photostable, transparent container to a light source as specified in ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
2.3. Stability-Indicating HPLC Method:
A validated stability-indicating HPLC method is crucial for separating the parent this compound peak from any potential degradation products, process impurities, and excipients.
-
Example HPLC Conditions (to be optimized for this compound):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector with a photodiode array (PDA) to monitor at multiple wavelengths (e.g., 254 nm and a λmax specific to this compound).
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
2.4. Data Analysis and Acceptance Criteria:
-
Integrate the peak area of this compound and any new peaks (degradants) in the chromatograms from each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Assess peak purity of the this compound peak at each time point using a PDA detector to ensure no co-eluting impurities.
-
The stability of the solution is typically considered acceptable if the concentration of this compound remains above 90% of the initial concentration, with no significant increase in degradation products.
References
Application Notes and Protocols for BI-882370 in Inducing G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-882370 is a potent and selective inhibitor of RAF kinases, key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to induce G1 phase cell cycle arrest in cancer cells, a critical mechanism for its anti-proliferative effects.
This compound distinguishes itself by binding to the inactive "DFG-out" conformation of the BRAF kinase.[1][2][3] It demonstrates high potency against both wild-type and oncogenic mutant forms of BRAF, as well as CRAF.[1][4] Inhibition of the RAF kinases by this compound leads to the suppression of downstream signaling through MEK and ERK.[5] This ultimately results in the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27, culminating in cell cycle arrest at the G1 phase.[4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| BRAF V600E | 0.4 | [1][4] |
| Wild-Type BRAF | 0.8 | [1][4] |
| CRAF | 0.6 | [1][4] |
| CSF1R | 39 | [5] |
Table 2: Cellular Activity of this compound in BRAF-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | EC50 (nM) | Reference |
| A375 | Melanoma | V600E | 0.5 | [1][5] |
| SK-MEL-28 | Melanoma | V600E | 0.7 | [1][5] |
| COLO 205 | Colorectal Cancer | V600E | 1-10 | [4] |
| HT-29 | Colorectal Cancer | V600E | 1-10 | [4] |
| G-361 | Melanoma | V600E | 1-10 | [4] |
| BRO | Melanoma | Not specified | Not specified | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the RAF kinases within the MAPK/ERK signaling cascade. This inhibition prevents the phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. The inactivation of ERK1/2 leads to reduced expression of cyclin D1, a key protein for G1 phase progression. Concurrently, the expression of the cyclin-dependent kinase inhibitor p27 (Kip1) is induced. The decrease in cyclin D1 and the increase in p27 inhibit the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry and leading to G1 phase cell cycle arrest.
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-28, COLO 205)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 60-70% confluency.
-
Prepare working concentrations of this compound by diluting the DMSO stock solution in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) should always be included.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream analysis.
References
Application Notes and Protocols for BI-882370 in 3D Spheroid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective RAF kinase inhibitor, BI-882370, in three-dimensional (3D) spheroid culture systems. This document outlines the mechanism of action of this compound, detailed protocols for spheroid generation and treatment, and methods for assessing the therapeutic effects.
Introduction to this compound
This compound is a highly potent and selective RAF kinase inhibitor that uniquely binds to the DFG-out (inactive) conformation of the BRAF kinase.[1][2][3][4][5] This binding mode contributes to its high cellular potency and selectivity. This compound effectively inhibits the oncogenic BRAF V600E mutant, as well as wild-type BRAF and CRAF kinases, making it a valuable tool for cancer research, particularly in models that mimic the tumor microenvironment, such as 3D spheroids.[1][2]
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1][6] this compound's ability to inhibit key components of this pathway provides a targeted approach to cancer therapy.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the RAF kinases, which are central components of the MAPK/ERK signaling cascade. In cancer cells with BRAF mutations, such as the common V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled cell growth. This compound binds to the inactive conformation of BRAF, preventing its activation and subsequent downstream signaling.[1][2][3][6] This inhibition leads to a reduction in the phosphorylation of MEK1/2 and ERK1/2, ultimately resulting in cell cycle arrest and inhibition of proliferation.[2][3]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI-882370 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-882370 is a potent and highly selective, orally active RAF kinase inhibitor. It distinguishes itself by binding to the inactive, DFG-out conformation of the BRAF kinase.[1][2][3] This mechanism allows for the potent inhibition of the oncogenic BRAF V600E mutant, as well as wild-type BRAF and CRAF kinases.[1][3] Preclinical studies have demonstrated its efficacy in various BRAF-mutant cancer models, including melanoma and colorectal carcinoma.[1][3] While the combination of this compound with MEK inhibitors like trametinib has shown promise in delaying resistance, there is a growing interest in exploring its synergy with traditional chemotherapy agents to enhance anti-tumor activity and overcome resistance mechanisms.
This document provides detailed application notes and protocols for the investigation of this compound in combination with chemotherapy agents, based on available preclinical data and established methodologies for similar combination studies.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | BRAFV600E | Wild-Type BRAF | CRAF | Cell Line (BRAFV600E) |
| IC50 (nM) | 0.4[1][3] | 0.8[1][3] | 0.6[1][3] | - |
| EC50 (nM) | - | - | - | A375: 0.5[1] |
| SK-MEL-28: 0.7[1] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosing Schedule | Outcome |
| BRAF-mutant Melanoma Xenograft | This compound | 25 mg/kg or 50 mg/kg, orally, twice daily for 2 weeks | Partial tumor regression; delayed tumor regrowth upon treatment discontinuation.[3] |
| BRAF-mutant Colorectal Carcinoma Xenograft | This compound | 25 mg/kg or 50 mg/kg, orally, twice daily for 2 weeks | Efficacious in inhibiting tumor growth.[3] |
| BRAF-mutant Tumor-Bearing Mice | This compound | 25 mg/kg, orally, twice daily for 40 days | Drug resistance developed within 3 weeks.[3] |
| BRAF-mutant Tumor-Bearing Mice | This compound + Trametinib | This compound: 25 mg/kg, orally, twice daily | Higher degree of tumor regression; no resistance detected over 5 weeks of second-line therapy.[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Chemotherapy Combination
Caption: RAF/MEK/ERK pathway inhibition by this compound and DNA damage by chemotherapy leading to apoptosis.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a preclinical in vivo study of this compound combined with chemotherapy.
Experimental Protocols
Note: Direct preclinical studies of this compound with traditional chemotherapy agents are not extensively reported in publicly available literature. The following protocols are representative methodologies based on studies of other BRAF inhibitors in combination with chemotherapy. Researchers should adapt these protocols based on their specific experimental needs and cell lines.
Protocol 1: In Vitro Cell Viability Assay (Combination of this compound and Cisplatin)
1. Cell Culture:
- Culture BRAF V600E mutant human cancer cell lines (e.g., A375 melanoma, COLO-205 colorectal cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare a 10 mM stock solution of Cisplatin in 0.9% saline.
- Serially dilute the stock solutions in culture medium to the desired final concentrations.
3. Cell Seeding:
- Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
4. Drug Treatment:
- Treat cells with varying concentrations of this compound, Cisplatin, or the combination of both.
- Include a vehicle control (DMSO and saline at the highest concentration used).
- Incubate the plates for 72 hours.
5. Viability Assessment (MTS Assay):
- Add 20 µL of MTS reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 values for each agent alone and in combination.
- Use the Chou-Talalay method to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: In Vivo Xenograft Study (Combination of this compound and Docetaxel)
1. Animal Model:
- Use 6-8 week old female athymic nude mice.
- Subcutaneously inject 5 x 10^6 BRAF V600E mutant cancer cells (e.g., A375) in 100 µL of Matrigel into the flank of each mouse.
2. Tumor Growth and Randomization:
- Monitor tumor growth every 2-3 days using calipers.
- When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control (oral gavage and intraperitoneal injection).
- Group 2: this compound (e.g., 25 mg/kg, orally, twice daily).
- Group 3: Docetaxel (e.g., 10 mg/kg, intraperitoneally, once weekly).
- Group 4: this compound + Docetaxel (at the same doses and schedules).
3. Drug Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% Natrosol).
- Administer treatments for a predefined period (e.g., 21-28 days).
4. Monitoring and Endpoints:
- Measure tumor volume and body weight twice weekly.
- The primary endpoint is tumor growth inhibition.
- Secondary endpoints can include overall survival and assessment of toxicity (e.g., body weight loss, clinical signs of distress).
5. Tissue Collection and Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Fix a portion of the tumor in formalin for immunohistochemistry (IHC) analysis (e.g., for Ki-67, cleaved caspase-3, p-ERK).
- Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis to assess protein expression levels in the MAPK pathway.
6. Statistical Analysis:
- Analyze differences in tumor growth between groups using an appropriate statistical test (e.g., two-way ANOVA).
- Analyze survival data using Kaplan-Meier curves and the log-rank test.
Conclusion
While direct and extensive preclinical or clinical data on the combination of this compound with traditional chemotherapy is limited, the provided application notes and representative protocols offer a solid framework for researchers to design and execute such studies. The potent and selective nature of this compound suggests that its combination with cytotoxic agents could be a promising strategy to enhance anti-tumor efficacy and overcome resistance in BRAF-mutant cancers. Further investigation into these combinations is warranted to elucidate their full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming BI-882370 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to the RAF inhibitor BI-882370 in cancer cells. This guide includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments with this compound and provides potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Cells show intrinsic resistance to this compound (high IC50 value in initial screen). | 1. Presence of downstream mutations in the MAPK pathway (e.g., MEK1/2). 2. Activation of parallel survival pathways (e.g., PI3K/AKT). 3. Incorrect assessment of BRAF mutation status. | 1. Sequence key downstream effectors like MEK1 and MEK2. 2. Perform Western blot analysis for key proteins in parallel pathways (e.g., p-AKT). Consider co-treatment with a relevant inhibitor. 3. Re-verify the BRAF V600E mutation status of your cell line. |
| Acquired resistance develops rapidly in vitro. | 1. Sub-optimal drug concentration leading to incomplete pathway inhibition. 2. High cellular plasticity allowing for rapid adaptation. | 1. Ensure the concentration of this compound is sufficient to completely suppress p-ERK signaling in sensitive cells. 2. Consider combination therapy from the outset, for example with a MEK inhibitor like trametinib. |
| Inconsistent results in cell viability assays. | 1. Variation in cell seeding density. 2. Fluctuation in drug concentration due to degradation. 3. Contamination of cell culture. | 1. Standardize cell seeding protocols and perform cell counts accurately. 2. Prepare fresh drug dilutions for each experiment. 3. Regularly test for mycoplasma contamination. |
| No significant reduction in p-ERK levels after this compound treatment in a supposedly sensitive cell line. | 1. Issues with antibody quality or Western blot protocol. 2. Drug inactivity. | 1. Validate your p-ERK and total ERK antibodies with positive and negative controls. Optimize your Western blot protocol. 2. Verify the integrity and activity of your this compound compound. |
| Tumor regrowth in xenograft models despite initial response to this compound. | 1. Development of acquired resistance mechanisms in vivo. | 1. Excise and analyze resistant tumors for molecular changes (e.g., MAPK pathway reactivation). 2. Test the efficacy of combination therapy with a MEK inhibitor in the resistant xenograft model.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally available, small-molecule inhibitor of the RAF kinase family (BRAF, CRAF).[1] It binds to the inactive "DFG-out" conformation of the BRAF kinase, effectively blocking the downstream signaling of the MAPK pathway.[1]
Q2: What are the primary mechanisms of resistance to this compound?
A2: The primary mechanisms of resistance to this compound, similar to other RAF inhibitors, involve the reactivation of the MAPK/ERK signaling pathway. This can occur through various alterations, including:
-
BRAF gene amplification: An increase in the number of copies of the BRAF gene.
-
Expression of BRAF splice variants: Alternative forms of the BRAF protein that may not be effectively inhibited by the drug.
-
Mutations in downstream components: Activating mutations in MEK1 or MEK2, which are downstream of BRAF.
-
Activation of parallel signaling pathways: Upregulation of pathways like the PI3K/AKT pathway can provide alternative survival signals to the cancer cells.
Q3: How can resistance to this compound be overcome?
A3: A primary strategy to overcome or delay resistance to this compound is through combination therapy. Co-treatment with a MEK inhibitor, such as trametinib, has been shown to be effective.[1] This dual blockade of the MAPK pathway at different points can prevent or overcome the reactivation of ERK signaling.
Q4: How do I generate a this compound-resistant cell line for my experiments?
A4: A common method for generating a resistant cell line is through continuous exposure to the drug with a dose-escalation approach.[2][3] Start by treating the parental (sensitive) cell line with a low concentration of this compound (e.g., the IC20). As the cells adapt and resume proliferation, gradually increase the concentration of the drug in the culture medium over several weeks to months. Periodically assess the IC50 to monitor the development of resistance.
Q5: What is the expected fold-increase in IC50 for a this compound-resistant cell line?
A5: The fold-increase in the half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the specific resistance mechanisms that develop. For other BRAF inhibitors like vemurafenib, resistant melanoma cell lines have shown a 33-fold to 224-fold increase in IC50 compared to their parental counterparts.[4] A similar range of resistance could be expected for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound and the characteristics of resistant cells. Note: As specific quantitative data for this compound resistant cell lines is limited in publicly available literature, data from other BRAF inhibitors is provided as an illustrative example.
Table 1: In Vitro Potency of RAF Inhibitors
| Compound | Target | A375 (BRAF V600E) IC50 (nM) | SK-MEL-28 (BRAF V600E) IC50 (nM) |
| This compound | RAF (DFG-out) | 0.5 | 0.7 |
| Dabrafenib | RAF (DFG-in) | 2.5 | 7.0 |
| Vemurafenib | RAF (DFG-in) | 50 | 100 |
Data for this compound, Dabrafenib, and Vemurafenib from Waizenegger et al., Mol Cancer Ther, 2016.[1]
Table 2: Illustrative Example of IC50 Shift in BRAF Inhibitor-Resistant Melanoma Cells
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| WM793B (Vemurafenib) | 0.626 | 20.50 | 33-fold |
| A375M (Vemurafenib) | 0.0319 | 7.167 | 224-fold |
Data from Vujic et al., Cancers, 2019.[4]
Table 3: Illustrative Example of Synergistic Effect of BRAF and MEK Inhibitor Combination in Resistant Cells
| Cell Line | Dabrafenib IC50 (nM) | Trametinib IC50 (nM) | Dabrafenib + Trametinib (10nM) IC50 (nM) |
| Parental Melanoma | 5 | 1 | <1 |
| Dabrafenib-Resistant Melanoma | >1000 | 5 | 10 |
Illustrative data based on studies of acquired resistance to BRAF inhibitors.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line.
-
Determine the initial IC50: Culture the parental cancer cell line (e.g., A375) and determine the IC50 of this compound using a standard cell viability assay.
-
Initiate continuous exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20-IC30.
-
Monitor and subculture: Initially, a significant portion of cells will undergo growth arrest or die. Monitor the cells closely and replace the medium with fresh drug-containing medium every 2-3 days. Once the cells adapt and resume proliferation, subculture them as you normally would, always maintaining the selective pressure of the drug.
-
Dose escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common approach.
-
Characterize resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of this compound in the treated cell population to monitor the development of resistance. A significant increase in the IC50 value (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: Once a resistant cell line is established, cryopreserve aliquots for future experiments. It is crucial to maintain a continuous culture of the resistant cells in the presence of the drug to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
-
Cell Lysis:
-
Plate sensitive and resistant cells and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK1/2 (Ser217/221), total MEK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and/or other inhibitors (e.g., trametinib) in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: The MAPK signaling pathway and points of inhibition by this compound and Trametinib.
Caption: Key mechanisms leading to acquired resistance to this compound.
Caption: A typical experimental workflow for studying and overcoming this compound resistance.
References
Technical Support Center: Acquired Resistance to BI-882370
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to BI-882370, a potent and selective RAF kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known timeline for the development of acquired resistance to this compound in preclinical models?
A1: In preclinical mouse models of BRAF-mutant melanomas, resistance to this compound monotherapy has been observed to develop within approximately 3 weeks of treatment.[1][2] Combining this compound with a MEK inhibitor, such as trametinib, has been shown to prevent the emergence of resistance for at least 5 weeks in second-line therapy models.[1][2]
Q2: What are the primary suspected mechanisms of acquired resistance to this compound?
A2: While specific studies on this compound are limited, the mechanisms of resistance are expected to be similar to other RAF inhibitors. These broadly fall into two categories:
-
Reactivation of the MAPK Pathway: This is the most common mechanism and can occur through various alterations, including:
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative survival pathways, effectively circumventing the need for the RAF-MEK-ERK pathway. Key bypass pathways include:
-
PI3K/AKT Pathway Activation: Often driven by the upregulation of Receptor Tyrosine Kinases (RTKs) such as PDGFRβ, EGFR, and IGF-1R.[5][8][9][10]
-
SRC Family Kinase Activation: this compound is also known to inhibit SRC family kinases, and alterations in this pathway could potentially contribute to resistance.[2]
-
Q3: How does the binding mode of this compound (DFG-out) potentially influence resistance mechanisms?
A3: this compound binds to the inactive "DFG-out" conformation of the BRAF kinase. This is distinct from Type I inhibitors (e.g., vemurafenib, dabrafenib) that bind to the active "DFG-in" conformation. While this can lead to higher potency and a different selectivity profile, resistance mechanisms often converge on the reactivation of the MAPK pathway, for instance, through RAF dimerization, which can render both types of inhibitors less effective.[11] The development of BRAF splice variants lacking the RAS-binding domain, which enhances dimerization, is a key resistance mechanism for RAF inhibitors.[6][7]
Troubleshooting Guides
Scenario 1: Decreased Sensitivity to this compound in Cell Culture
Problem: Your BRAF-mutant cancer cell line, which was initially sensitive to this compound, now requires a higher concentration of the drug to achieve the same level of growth inhibition.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Reactivation of MAPK Pathway | Perform Western blot analysis for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in the presence of this compound. | Resistant cells will show a rebound or sustained p-MEK/p-ERK signaling at concentrations of this compound that were previously inhibitory. |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | Use a phospho-RTK array to screen for increased phosphorylation of various RTKs (e.g., PDGFRβ, EGFR, MET). | The array will indicate specific RTKs that are hyperactivated in the resistant cells compared to the parental, sensitive cells. |
| Acquisition of Secondary Mutations | Sequence key genes in the MAPK pathway, such as NRAS (codons 12, 13, 61) and MEK1/2. | Identification of known activating mutations in these genes in the resistant cell population. |
| BRAF Amplification or Splice Variants | Perform quantitative PCR (qPCR) to assess BRAF gene copy number. Use RT-PCR with primers flanking the exons of BRAF to detect potential splice variants. | Increased BRAF copy number or the presence of smaller PCR products indicating splice variants in resistant cells.[6][7] |
Scenario 2: Tumor Regrowth in Xenograft Model Despite this compound Treatment
Problem: After an initial period of tumor regression in your xenograft model, the tumors have started to regrow despite continuous this compound administration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Heterogeneous Resistance Mechanisms | Excise the resistant tumors and perform molecular profiling (gene expression analysis, sequencing) on different sections of the tumor. | The analysis may reveal different resistance mechanisms in different parts of the tumor, indicating tumor heterogeneity. |
| Activation of Bypass Pathways | Perform immunohistochemistry (IHC) or Western blotting on tumor lysates for markers of alternative signaling, such as phosphorylated AKT (p-AKT). | Increased p-AKT staining in resistant tumors compared to pre-treatment or sensitive tumors. |
| Stromal-Mediated Resistance | Co-culture your cancer cells with cancer-associated fibroblasts (CAFs) and assess sensitivity to this compound. Analyze the secretome of CAFs for growth factors like HGF. | Decreased sensitivity to this compound in the presence of CAFs. Identification of secreted factors that can activate bypass pathways. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[12][13]
Materials:
-
Parental BRAF-mutant cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting kit (e.g., MTT, CCK-8)
-
96-well plates and standard cell culture flasks
Procedure:
-
Determine the initial IC50:
-
Plate the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Determine the IC50 value using a cell viability assay.[12]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with this compound at a concentration equal to the IC50.
-
Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells resume a stable growth rate, increase the concentration of this compound in the medium by 1.5 to 2-fold.
-
Continue this process of gradually increasing the drug concentration as the cells adapt and become resistant.
-
-
Characterization of Resistant Cells:
-
Regularly determine the IC50 of the evolving cell population to quantify the level of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand the resistant cell line.
-
Freeze down stocks of the resistant cell line at various passages.
-
Note: It is crucial to continuously culture the resistant cells in the presence of this compound to maintain the resistant phenotype.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Reactivation
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-p-MEK (Ser217/221), anti-total MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate both parental and resistant cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Visualizations
Caption: Simplified MAPK signaling pathway and the inhibitory action of this compound on BRAF V600E.
Caption: Overview of key mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanomas acquire resistance to B- ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic Changes of EGFR play an important role in BRAF inhibitor Resistant Cutaneous Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor tyrosine kinases in cancer escape from BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role and Function of Receptor Tyrosine Kinases in BRAF Mutant Cancers [mdpi.com]
- 11. Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-882370 and Paradoxical MAPK Pathway Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BI-882370, a potent RAF kinase inhibitor. The information herein is intended for researchers, scientists, and drug development professionals investigating the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small-molecule inhibitor of RAF kinases.[1][2] It binds to the inactive, "DFG-out" conformation of the BRAF kinase.[1][2][3][4] This is distinct from type I inhibitors that bind to the active "DFG-in" conformation. This compound effectively inhibits the kinase activity of both wild-type (WT) and mutant forms of BRAF, as well as CRAF, with high potency.[1][2]
Q2: What is paradoxical MAPK pathway activation?
A2: Paradoxical activation is a phenomenon where a kinase inhibitor, intended to block a signaling pathway, actually causes its activation under specific circumstances.[5][6][7] In the context of RAF inhibitors like this compound, this occurs in cells with wild-type BRAF and upstream activation of the RAS-RAF-MEK-ERK pathway (e.g., due to mutated RAS).[7][8][9] The inhibitor binding to one BRAF molecule in a dimer can promote the transactivation of the other, uninhibited BRAF or CRAF molecule, leading to increased downstream signaling through MEK and ERK.[5][10]
Q3: In which cellular contexts is paradoxical activation by this compound likely to be observed?
A3: Paradoxical activation is most commonly observed in cells that:
-
Express wild-type BRAF.
-
Have an activating mutation in an upstream signaling component, such as RAS (e.g., KRAS, NRAS, HRAS).[7][11]
-
Are stimulated with growth factors that activate receptor tyrosine kinases (RTKs), leading to RAS activation.
Conversely, in cells with a BRAF V600E mutation, this compound is expected to act as a potent inhibitor of the MAPK pathway.[1][2]
Q4: How does this compound compare to other RAF inhibitors regarding paradoxical activation?
A4: First-generation RAF inhibitors, such as vemurafenib and dabrafenib, are well-known to cause paradoxical MAPK pathway activation.[9] this compound, despite being a potent inhibitor, can also induce this effect.[1] In contrast, a newer class of RAF inhibitors, often referred to as "paradox breakers" (e.g., PLX8394), have been developed to inhibit BRAF V600E without causing paradoxical activation in wild-type BRAF cells.[9][12][13]
Troubleshooting Guide
Issue 1: Increased p-MEK and/or p-ERK levels observed after this compound treatment in wild-type BRAF cells.
-
Possible Cause: You are likely observing paradoxical MAPK pathway activation. This is an expected outcome in BRAF wild-type cells, particularly if they have upstream pathway activation (e.g., a RAS mutation).
-
Troubleshooting Steps:
-
Confirm Genotype: Verify the BRAF and RAS mutational status of your cell line. Paradoxical activation is characteristic of RAS-mutant, BRAF wild-type cells.
-
Serum Starvation: If your cells are wild-type for both BRAF and RAS, growth factors in the serum of your culture medium may be activating upstream RTKs, leading to RAS activation and subsequent paradoxical signaling. Repeat the experiment after a period of serum starvation.
-
Dose Response: Perform a dose-response experiment. Paradoxical activation often occurs within a specific concentration range of the inhibitor.[1]
-
Positive and Negative Controls:
-
Include a BRAF V600E mutant cell line (e.g., A375) as a negative control for paradoxical activation, where you should see inhibition of p-MEK and p-ERK.[1]
-
Include a known first-generation RAF inhibitor (e.g., vemurafenib) as a positive control for paradoxical activation in your wild-type BRAF cells.
-
-
Issue 2: this compound is less potent in my cellular assay than expected based on biochemical IC50 values.
-
Possible Cause: The cellular context is critical for the activity of RAF inhibitors. If your cell line has co-occurring mutations or pathway activation that promotes RAF dimerization, the efficacy of this compound may be reduced due to paradoxical activation.
-
Troubleshooting Steps:
-
Review Cellular Context: As in the previous issue, confirm the BRAF and RAS status of your cells. The high potency of this compound is most pronounced in BRAF V600E mutant cells.[2]
-
Assess Downstream Signaling: Use Western blotting to check the levels of p-MEK and p-ERK. An increase or lack of inhibition in these markers would suggest paradoxical activation is counteracting the inhibitory effect of the compound.
-
Combination Therapy: In cases of paradoxical activation, consider co-treatment with a MEK inhibitor (e.g., trametinib). This can abrogate the downstream effects of paradoxical RAF activation.[3]
-
Quantitative Data
Table 1: In Vitro Potency of this compound and Comparator RAF Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | BRAF V600E | Enzymatic | 0.4[2] |
| WT BRAF | Enzymatic | 0.8[2] | |
| CRAF | Enzymatic | 0.6[2] | |
| Vemurafenib | BRAF V600E | Enzymatic | ~40 |
| WT BRAF | Enzymatic | ~80 | |
| CRAF | Enzymatic | ~60 | |
| Dabrafenib | BRAF V600E | Enzymatic | 0.5 |
| WT BRAF | Enzymatic | 3.2 | |
| CRAF | Enzymatic | 4.8 |
Note: IC50 values for Vemurafenib and Dabrafenib are representative values from public sources for comparison.
Table 2: Cellular Potency of this compound
| Cell Line | BRAF Status | RAS Status | Assay | EC50 (nM) |
| A375 | V600E | WT | p-MEK/p-ERK Inhibition | 0.5[1] |
| SK-MEL-28 | V600E | WT | p-MEK/p-ERK Inhibition | 0.7[1] |
| BRO | WT | NRAS Q61L | p-MEK/p-ERK Induction | 3-300 (induction range)[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to adhere overnight.
-
If necessary, serum-starve cells for 12-24 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-MEK, rabbit anti-MEK, rabbit anti-p-ERK, rabbit anti-ERK, mouse anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Visualizations
Caption: Simplified canonical RAS-RAF-MEK-ERK signaling pathway.
Caption: Mechanism of paradoxical MAPK pathway activation by this compound.
Caption: Experimental workflow for detecting paradoxical MAPK activation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: BI-882370 and Trametinib Synergistic Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic effect of BI-882370 and trametinib.
Understanding the Synergy: Dual MAPK Pathway Inhibition
The synergistic anti-cancer effect of combining this compound and trametinib stems from their complementary mechanisms of action targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers.
This compound is a potent and selective RAF kinase inhibitor. It uniquely binds to the inactive "DFG-out" conformation of both wild-type and mutant BRAF, as well as CRAF, with high potency (IC50 values of 0.8, 0.4, and 0.6 nM, respectively).[1] This prevents the phosphorylation and activation of MEK1 and MEK2.
Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2.[2][3] By inhibiting MEK, trametinib blocks the phosphorylation and activation of the downstream effector proteins ERK1 and ERK2.
The combination of a RAF inhibitor and a MEK inhibitor provides a more complete and durable blockade of the MAPK pathway than either agent alone. This dual inhibition can overcome or delay the development of resistance mechanisms that often arise with single-agent therapy.[4][5]
Signaling Pathway Diagram
Caption: Dual inhibition of the MAPK pathway by this compound and trametinib.
Data Presentation
The following table summarizes in vivo data from a study by Waizenegger et al. (2016) investigating the combination of this compound and trametinib in a xenograft model of A375 melanoma with acquired resistance to vemurafenib.
| Treatment Group | Dosage | Outcome | Resistance Observed |
| This compound | 25 mg/kg, twice daily | Initial tumor regression | Developed within 3 weeks |
| Trametinib | Not specified | No efficacy in this model | Not applicable |
| This compound + Trametinib | Not specified | More pronounced tumor regressions | None observed during 5 weeks of therapy |
Source: Waizenegger et al., Molecular Cancer Therapeutics, 2016.[4]
Experimental Protocols
Cell Viability Assay to Determine IC50 and Synergy
This protocol outlines the use of a colorimetric assay, such as MTT or a luminescent assay like CellTiter-Glo, to assess cell viability.
Workflow Diagram:
Caption: Workflow for determining drug synergy using a cell viability assay.
Detailed Steps:
-
Cell Seeding:
-
Culture your cancer cell line of interest to the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and trametinib in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treat the cells with the single agents and combinations. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 value for each drug alone using non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the synergistic effect using the Combination Index (CI) method of Chou-Talalay. Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
Detailed Steps:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, trametinib, the combination, or vehicle for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Troubleshooting and FAQs
Q1: I am observing high variability between my replicate wells in the cell viability assay. What could be the cause?
A1: High variability can be due to several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and drug concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Pipetting Errors: Ensure your pipettes are calibrated. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.
Q2: My Western blot shows weak or no signal for the phosphorylated proteins.
A2: This could be due to:
-
Suboptimal Treatment Time: The phosphorylation of MAPK pathway components can be transient. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after drug treatment.
-
Inactive Phosphatase Inhibitors: Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors to prevent dephosphorylation of your target proteins.
-
Antibody Issues: Check the recommended antibody dilution and ensure it has been stored correctly. Use a positive control to verify antibody activity.
Q3: The combination of this compound and trametinib is not showing synergy in my cell line. Why might this be?
A3: Lack of synergy could be due to:
-
Cell Line-Specific Resistance: The cell line you are using may have intrinsic resistance mechanisms that bypass the MAPK pathway, such as activation of the PI3K/AKT pathway. Consider analyzing the mutational status of key genes in your cell line (e.g., PIK3CA, PTEN).
-
Incorrect Dosing Ratio: The synergistic effect of drug combinations is often dependent on the dose ratio. Experiment with different fixed-dose ratios of this compound and trametinib.
-
Assay Conditions: Ensure that your assay duration and cell density are optimized for detecting synergistic effects.
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: You can perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry. This will allow you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q5: What are the expected morphological changes in cells treated with this compound and trametinib?
A5: Inhibition of the MAPK pathway can lead to cell cycle arrest and apoptosis. You may observe a decrease in cell proliferation, cell rounding, detachment from the plate, and the appearance of apoptotic bodies. These changes can be monitored using light microscopy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with BI-882370
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with BI-882370.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective, orally active RAF kinase inhibitor.[1][2] It functions as a type II inhibitor, binding to the inactive "DFG-out" conformation of the BRAF kinase.[1][2][3][4][5] This unique binding mode contributes to its high potency and selectivity.[4] this compound effectively inhibits the oncogenic BRAF V600E mutant, as well as wild-type (WT) BRAF and CRAF kinases with similar low nanomolar IC50 values.[1][2]
Q2: In which cell lines is this compound expected to be effective?
This compound is most effective in cell lines harboring BRAF mutations, particularly the V600E mutation.[1][2][4] It has demonstrated high potency in inhibiting the proliferation of various human BRAF-mutant melanoma and colorectal cancer cell lines.[2] In contrast, cell lines with wild-type BRAF are generally not affected at similar concentrations.[1][4]
Q3: What is "paradoxical activation" and how can it affect my experiments with this compound?
Paradoxical activation is a known phenomenon with some RAF inhibitors. In cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations), these inhibitors can paradoxically increase MAPK signaling.[6][7][8] This occurs because inhibitor binding to one RAF protomer in a dimer can allosterically activate the other, leading to increased MEK and ERK phosphorylation.[7] Using cell lines with RAS mutations (e.g., HCT116 with KRAS G13D) may lead to paradoxical pathway activation when treated with this compound.[9] It is crucial to select cell lines with the appropriate genetic background (i.e., BRAF mutation without upstream RAS mutation) to avoid this confounding effect.
Q4: Can cells develop resistance to this compound?
Yes, acquired resistance to this compound can occur with prolonged treatment.[3] In preclinical mouse models, drug resistance was observed to develop within three weeks of continuous therapy.[3][10] This is a common feature of targeted therapies, and potential resistance mechanisms should be considered in the design of long-term in vitro and in vivo studies. Combination therapies, for instance with a MEK inhibitor like trametinib, have been shown to delay or overcome resistance.[3][10]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
Problem: High variability or unexpected results in cell proliferation or viability assays (e.g., AlamarBlue, MTS, CellTiter-Glo).
| Potential Cause | Recommended Solution |
| Inappropriate Cell Line | Confirm that the cell line used harbors a BRAF mutation and does not have a concomitant upstream mutation (e.g., in RAS) that could lead to paradoxical activation.[6][9] |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell line. Effective concentrations in BRAF-mutant cells are typically in the low nanomolar range (1-10 nM).[1][2] |
| Issues with Compound Solubility/Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (e.g., ≤1%) and consistent across all wells to avoid solvent-induced toxicity.[4] For in vivo studies, specific formulations such as 0.5% Natrosol have been used.[4] |
| Incorrect Assay Duration | The anti-proliferative effects of this compound are typically measured after 3 days of treatment.[2][4] Ensure your assay duration is consistent and allows for sufficient time to observe an effect. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment and do not become over-confluent, which can affect their response to the compound. |
Variability in Western Blot Results for Pathway Modulation
Problem: Inconsistent or unexpected levels of phosphorylated MEK (p-MEK) and ERK (p-ERK) after this compound treatment.
| Potential Cause | Recommended Solution |
| Paradoxical Activation | In BRAF wild-type cells, particularly with RAS mutations, you may observe an increase in p-MEK and p-ERK at certain concentrations (e.g., 3-300 nM in BRO cells).[1][2] This is a real biological effect, not an experimental artifact. |
| Incorrect Treatment Duration | Inhibition of p-MEK and p-ERK can be observed as early as 2 hours after treatment in sensitive cells like A375 (BRAF V600E).[2][4] For downstream effects like changes in cyclin D1/D2, a longer treatment time (e.g., 24 hours) may be necessary.[2][4] |
| Suboptimal Lysis Buffer or Protocol | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Ensure all lysis steps are performed on ice or at 4°C to minimize enzymatic activity.[11][12] |
| Antibody Issues | Use validated antibodies for p-MEK, total MEK, p-ERK, and total ERK. Titrate your primary and secondary antibodies to determine the optimal dilution for a strong signal-to-noise ratio. |
| Loading Inconsistency | Quantify total protein concentration in your lysates using a protein assay (e.g., BCA) and load equal amounts of protein for each sample.[11] Normalize your target protein signal to a loading control (e.g., GAPDH, β-actin) or total protein stain to ensure observed changes are not due to loading errors.[12] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 / EC50 (nM) | Cell Line(s) | Reference |
| Enzymatic Assay (IC50) | BRAF V600E | 0.4 | - | [1][2][4] |
| WT BRAF | 0.8 | - | [1][2][4] | |
| CRAF | 0.6 | - | [1][2][4] | |
| Cellular Assay (EC50) | p-ERK Inhibition | 0.5 | A375 (BRAF V600E) | [1][4] |
| p-ERK Inhibition | 0.7 | SK-MEL-28 (BRAF V600E) | [1][4] | |
| Proliferation | 1-10 | Various BRAF-mutant melanoma & colorectal cancer cells | [2] |
Experimental Protocols
Cell Viability (AlamarBlue Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[4] Include a vehicle-only control.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for p-ERK and Total ERK
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2 hours).
-
Place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.[11][12]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or similar assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[11]
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a validated primary antibody against p-ERK (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK and a loading control (e.g., GAPDH).
Visualizations
Caption: Simplified MAPK signaling pathway showing the inhibitory action of this compound on RAF kinases.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel RAF Kinase Inhibitor with DFG-Out-Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. bio-rad.com [bio-rad.com]
- 13. peakproteins.com [peakproteins.com]
Technical Support Center: BI-882370 Preclinical Toxicity Profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity profile of BI-882370.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of this compound in rodent models?
A pilot study in rats has indicated a favorable safety profile for this compound. In this study, daily oral administration of up to 60 mg/kg for two weeks did not result in any significant findings related to clinical observations, clinical chemistry, hematology, or pathology.[1] Additionally, mice treated with this compound showed no body weight loss or clinical signs of intolerability.[1]
Q2: Were there any notable organ-specific toxicities observed in preclinical studies?
Exploratory toxicological assessments in rats did not reveal any significant pathologic changes in a large set of major organs and tissues investigated, including the liver and skin.[1]
Q3: What were the findings from clinical chemistry and hematology analyses in the rat toxicology study?
Assessments of clinical chemistry and hematology parameters in rats treated with this compound at doses up to 60 mg/kg daily for 14 days showed no relevant findings.[1]
Q4: Has a "No Observed Adverse Effect Level" (NOAEL) been established for this compound in rats?
While the available data does not explicitly state a NOAEL, a 14-day study in rats with doses up to 60 mg/kg/day reported "No relevant findings," suggesting that the NOAEL is at or above this dose under the studied conditions.[1]
Troubleshooting Guide
Issue: Unexpected adverse effects or toxicity observed in our in vivo model at standard research doses.
Possible Causes & Troubleshooting Steps:
-
Formulation and Vehicle:
-
Question: Was the formulation of this compound prepared correctly?
-
Recommendation: this compound has been formulated in 0.5% Natrosol (pH 3, citric acid) for oral administration in preclinical studies.[1] Ensure the correct vehicle and pH are used, as improper formulation can affect solubility, absorption, and potentially lead to adverse effects.
-
-
Animal Strain and Health Status:
-
Question: Are the animal models used in your study healthy and from a reputable supplier?
-
Recommendation: Underlying health issues in animal models can exacerbate drug-related toxicities. Ensure all animals are properly acclimatized and health-screened before the start of the experiment.
-
-
Dosing Regimen:
-
Question: Is the dosing regimen (dose, frequency, route of administration) appropriate for the specific research question and animal model?
-
Recommendation: While a dose of 60 mg/kg once daily for two weeks was well-tolerated in rats, efficacy in mouse models has been observed at doses of 25 mg/kg twice daily.[1][2] Adjust the dosing regimen based on the specific experimental context and consult published efficacy studies.
-
Quantitative Data Summary
Table 1: Summary of Exploratory Toxicology Study of this compound in Rats [1]
| Dose (mg/kg, once daily for 14 days) | Exposure on Day 14 (nM·h) | Key Findings (Clinical Observations, Clinical Chemistry, Hematology, Pathology, Toxicogenomics) |
| 10 | 410 | No relevant findings |
| 30 | 11,000 | No relevant findings |
| 60 | 43,000 | No relevant findings |
Experimental Protocols
Key Experiment: 14-Day Exploratory Toxicology Study in Rats
Objective: To assess the potential toxicity of this compound after repeated oral administration in rats.
Methodology: [1]
-
Animal Model: Male rats (strain not specified in the provided information).
-
Groups: 5 rats per dose group.
-
Dosing: this compound administered orally once daily for 14 consecutive days at doses of 10, 30, and 60 mg/kg.
-
Formulation: this compound was dissolved in 0.5% Natrosol (pH 3, adjusted with citric acid).[1]
-
Assessments:
-
Clinical Observations: Conducted daily.
-
Clinical Chemistry and Hematology: Performed on day 3 and day 14.
-
Pathology: At the end of the study, a gross pathology examination and histopathological analysis of a comprehensive set of organs and tissues were performed.
-
Toxicogenomics: Analysis of liver and skin tissues.
-
-
Pharmacokinetics: Analysis was performed at the end of the study to determine drug exposure.
Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of the RAF kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[2] This pathway is crucial for regulating cell proliferation and survival.[3]
Experimental Workflow for Preclinical Toxicology Assessment
The following diagram outlines a general workflow for an in vivo toxicology study, consistent with the described rat study for this compound.
References
Validation & Comparative
BI-882370 vs. Vemurafenib: A Comparative Analysis of Potency in BRAF-Mutant Cancers
A detailed guide for researchers and drug development professionals on the comparative potency and mechanisms of two prominent RAF inhibitors.
This guide provides an objective comparison of the second-generation RAF inhibitor BI-882370 and the first-generation inhibitor vemurafenib. By examining key experimental data, detailed methodologies, and the underlying signaling pathways, this document aims to equip researchers with a comprehensive understanding of their differential efficacy.
Introduction to RAF Inhibition in Oncology
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in the BRAF gene, a key component of this pathway, lead to constitutive activation and uncontrolled cell growth. Vemurafenib was a pioneering therapeutic in this area, specifically targeting the common BRAF V600E mutation.[1] However, the emergence of resistance prompted the development of next-generation inhibitors like this compound, which exhibits a distinct mechanism of action and enhanced potency.[2][3]
Mechanism of Action: DFG-in vs. DFG-out
Vemurafenib is classified as a type I inhibitor, binding to the active "DFG-in" conformation of the BRAF kinase.[4] In contrast, this compound is a type II inhibitor that targets the inactive "DFG-out" conformation.[4][5] This fundamental difference in binding mode contributes to the superior potency and distinct pharmacological profile of this compound.[4]
Quantitative Potency Comparison
Experimental data from in vitro assays consistently demonstrate the superior potency of this compound over vemurafenib. In biochemical assays, this compound inhibited the BRAF V600E mutant with an IC50 value approximately 100-fold lower than vemurafenib.[4] This enhanced potency is also observed in cellular assays measuring the inhibition of ERK phosphorylation and cell proliferation.[4]
| Assay Type | Target/Cell Line | This compound | Vemurafenib | Potency Fold Difference | Reference |
| Biochemical Assay (IC50) | BRAF V600E | 0.4 nM | ~40 nM | ~100x | [4] |
| Wild-Type BRAF | 0.8 nM | Not explicitly stated in direct comparison | - | [4] | |
| CRAF | 0.6 nM | Not explicitly stated in direct comparison | - | [4] | |
| Cellular pERK ELISA (EC50) | A375 (BRAF V600E) | 0.5 nM | ~50 nM | ~100x | [4] |
| SK-MEL-28 (BRAF V600E) | 0.7 nM | ~70 nM | ~100x | [4] | |
| Cell Proliferation Assay (EC50) | BRAF-mutant melanoma cells | 1-10 nM | ~100-1000 nM | ~100x | [2][4] |
Detailed Experimental Methodologies
The following protocols are based on the methods described in the pivotal comparative study by Waizenegger et al., 2016 in Molecular Cancer Therapeutics.[4]
Biochemical RAF Kinase Assay
This assay determines the direct inhibitory effect of the compounds on RAF kinase activity.
-
Principle: A cascade RAF-MEK-ERK setup is utilized to measure the activity of ERK, the downstream effector of the pathway. The inhibition of RAF kinase activity by the test compounds leads to a reduction in ERK activity.
-
Protocol:
-
Recombinant RAF kinases (BRAF V600E, wild-type BRAF, or CRAF) are incubated with MEK and ERK kinases in a reaction buffer.
-
Serial dilutions of this compound or vemurafenib are added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated ERK is quantified using a suitable detection method (e.g., ELISA or radiometric assay).
-
IC50 values are calculated by plotting the percentage of ERK inhibition against the inhibitor concentration.
-
Cellular pERK ELISA Assay
This cell-based assay measures the inhibition of ERK phosphorylation within intact cells.
-
Principle: BRAF-mutant melanoma cell lines are treated with the inhibitors, and the level of intracellular phosphorylated ERK (pERK) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Human melanoma cells with the BRAF V600E mutation (e.g., A375, SK-MEL-28) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vemurafenib for 2 hours.
-
Following treatment, the cells are washed and lysed to release cellular proteins.
-
The cell lysates are transferred to an ELISA plate coated with an antibody specific for total ERK.
-
A second antibody that specifically recognizes the phosphorylated form of ERK, conjugated to a detection enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, and the resulting colorimetric signal, which is proportional to the amount of pERK, is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of pERK inhibition versus inhibitor concentration.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cells.
-
Principle: The metabolic activity of viable cells is measured as an indicator of cell proliferation. The alamarBlue reagent is a redox indicator that changes color in response to cellular metabolic reduction.
-
Protocol:
-
BRAF-mutant human melanoma and colorectal cancer cell lines are seeded in 96-well plates.
-
The cells are treated with various concentrations of this compound or vemurafenib (ranging from 0.9 to 6000 nM).
-
The plates are incubated for 3 days to allow for cell proliferation.
-
The alamarBlue reagent is added to each well, and the plates are incubated for a further period to allow for color development.
-
The absorbance is measured using a spectrophotometer.
-
The percentage of proliferation inhibition is calculated relative to untreated control cells, and EC50 values are determined.
-
Conclusion
The available data strongly indicate that this compound is a significantly more potent inhibitor of the RAF kinase pathway than vemurafenib, particularly in cellular contexts. Its distinct "DFG-out" binding mechanism likely contributes to this enhanced efficacy. For researchers in oncology and drug development, this comparative analysis underscores the potential of second-generation RAF inhibitors to overcome some of the limitations of earlier therapies. The provided experimental frameworks can serve as a foundation for further investigation and development in this critical area of cancer research.
References
- 1. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Vemurafenib (Zelboraf) | CancerIndex [cancerindex.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BI-882370 and Dabrafenib in BRAF V600E Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent BRAF inhibitors, BI-882370 and dabrafenib, for the treatment of cancers harboring the BRAF V600E mutation. We will delve into their distinct mechanisms of action, compare their preclinical efficacy with supporting data, and provide detailed experimental protocols for key assays.
At a Glance: Key Differences
| Feature | This compound | Dabrafenib |
| Binding Mode | Binds to the inactive "DFG-out" conformation of BRAF. | Binds to the active "DFG-in" conformation of BRAF.[1][2] |
| Paradoxical Activation | Designed to avoid paradoxical MAPK pathway activation. | Can induce paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3][4][5] |
| Cellular Potency | Reported to have higher cellular potency in some studies.[1] | Potent inhibitor, but may be less so than this compound in cellular assays.[1] |
| Clinical Development | Investigational | FDA-approved for various BRAF V600E-mutant cancers. |
Mechanism of Action: A Tale of Two Binding Modes
The primary distinction between this compound and dabrafenib lies in how they interact with the BRAF kinase. The conformation of the Asp-Phe-Gly (DFG) motif in the kinase domain is a critical determinant of its activity.
Dabrafenib , a type I inhibitor, binds to the active "DFG-in" conformation of the BRAF V600E mutant kinase.[1][2] This binding event directly competes with ATP and inhibits the kinase's ability to phosphorylate its downstream target, MEK. However, in BRAF wild-type cells, this can lead to the paradoxical activation of the MAPK pathway. This occurs because the inhibitor promotes the dimerization of RAF kinases, leading to the transactivation of the drug-free protomer and subsequent downstream signaling.[3][4][5]
This compound , on the other hand, is a type II inhibitor that binds to the inactive "DFG-out" conformation .[1][2] By stabilizing this inactive state, this compound not only prevents ATP binding but is also designed to avoid the conformational changes that lead to paradoxical pathway activation.
Figure 1. Distinct binding modes of Dabrafenib and this compound.
Preclinical Efficacy: A Quantitative Comparison
Both this compound and dabrafenib have demonstrated potent inhibition of the BRAF V600E mutant kinase and subsequent downstream signaling, leading to the suppression of cell proliferation in relevant cancer cell lines.
Biochemical and Cellular Potency
The following tables summarize the reported inhibitory concentrations (IC50) from biochemical assays and the effective concentrations (EC50) from cellular assays.
Table 1: Biochemical Potency (IC50, nM)
| Kinase | This compound | Dabrafenib |
| BRAF V600E | 0.4[1] | 1[2] |
| BRAF WT | 0.8[1] | 2[2] |
| CRAF | 0.6[1] | 0.7[2] |
Table 2: Cellular Potency (EC50, nM)
| Cell Line (BRAF V600E) | This compound | Dabrafenib |
| A375 (Melanoma) | 0.5[1] | 5-10 fold less active than this compound[1] |
| SK-MEL-28 (Melanoma) | 0.7[1] | 5-10 fold less active than this compound[1] |
These data suggest that while both compounds are highly potent at the enzymatic level, this compound exhibits greater potency in cellular models, which may be attributed to its distinct binding mechanism and potentially better cell permeability or slower off-rate.
In Vivo Antitumor Activity
In preclinical xenograft models of BRAF V600E mutant melanoma, both this compound and dabrafenib have shown significant antitumor activity. One study directly comparing the two reported that this compound, at a dose of 25 mg/kg twice daily, demonstrated superior efficacy compared to dabrafenib.[1]
The BRAF Signaling Pathway and Inhibitor Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in BRAF, such as V600E, lead to constitutive activation of this pathway, driving oncogenesis. Both this compound and dabrafenib aim to block this aberrant signaling at the level of BRAF.
Figure 2. The BRAF signaling pathway and the point of inhibition.
Experimental Protocols
The following are representative protocols for the key assays used to characterize and compare BRAF inhibitors like this compound and dabrafenib.
BRAF Kinase Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified BRAF kinase.
Materials:
-
Recombinant BRAF V600E enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
MEK1 (inactive) as a substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds (this compound, dabrafenib) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, BRAF V600E enzyme, and the substrate (MEK1).
-
Add the diluted test compounds to the wells. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of the inhibitors on the proliferation of BRAF V600E mutant cancer cells.
Materials:
-
BRAF V600E mutant cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent
-
Test compounds (this compound, dabrafenib) dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blotting for MAPK Pathway Analysis
This technique is used to measure the levels of phosphorylated (active) MEK and ERK, the downstream targets of BRAF.
Materials:
-
BRAF V600E mutant cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with the test compounds at various concentrations for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Figure 3. General experimental workflow for inhibitor characterization.
Conclusion
Both this compound and dabrafenib are potent inhibitors of the BRAF V600E oncoprotein. The key differentiator is their binding mode, with this compound's "DFG-out" binding offering the potential for higher cellular potency and avoidance of the paradoxical MAPK pathway activation associated with "DFG-in" binders like dabrafenib. While dabrafenib is an established and effective clinical agent, the preclinical profile of this compound suggests it may represent a next-generation approach to BRAF inhibition with a potentially improved therapeutic window. Further clinical investigation of this compound will be necessary to fully elucidate its comparative efficacy and safety profile in patients.
References
A Comparative Guide to DFG-in and DFG-out RAF Inhibitors
The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade controlling cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in the BRAF or RAS genes, is a hallmark of many human cancers.[3][4] Small molecule inhibitors targeting RAF kinases have become a cornerstone of therapy for these malignancies, particularly for BRAF V600E-mutant melanoma.[5]
These inhibitors are broadly classified based on the conformation of the kinase they target, specifically the orientation of the DFG (Asp-Phe-Gly) motif within the activation loop. This guide provides an objective comparison of the two major classes: DFG-in (Type I/I½) and DFG-out (Type II) inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Different Kinase Conformations
The DFG motif's conformation dictates the kinase's activity state. The "DFG-in" state is characteristic of an active kinase, ready to bind ATP, while the "DFG-out" state represents an inactive conformation.[6][7]
DFG-in Inhibitors (Type I and I½)
DFG-in inhibitors are ATP-competitive compounds that bind to the active conformation of the RAF kinase.[8][9]
-
Type I inhibitors bind to the active "αC-helix-in" and "DFG-in" conformation.
-
Type I½ inhibitors , such as the clinically approved vemurafenib and dabrafenib, bind to an "αC-helix-out" but "DFG-in" conformation.[10][11]
While highly effective against the monomeric, constitutively active BRAF V600E mutant, these inhibitors have a critical liability known as paradoxical activation . In cells with wild-type BRAF and active RAS, these inhibitors can promote the dimerization of RAF proteins (e.g., BRAF with CRAF). The inhibitor binds to one protomer in the dimer, which allosterically transactivates the unbound partner, leading to increased, rather than decreased, downstream MEK-ERK signaling.[9][12] This phenomenon is believed to contribute to acquired resistance and the development of secondary skin cancers in patients.[12][13]
DFG-out Inhibitors (Type II)
DFG-out inhibitors bind to and stabilize the inactive conformation of the kinase.[7][9] They occupy the ATP-binding site but also extend into an adjacent hydrophobic pocket that is only accessible when the DFG motif is "flipped out".[7] Examples include sorafenib, lifirafenib, and belvarafenib.[14][15]
A key advantage of Type II inhibitors is their ability to mitigate paradoxical activation. Although they can also induce RAF dimerization, they are often pan-RAF inhibitors capable of binding to both protomers within the dimer, thereby catalytically inhibiting the entire complex.[9][10] This makes them effective against both RAF monomers and dimers, giving them potential utility in a broader range of tumors, including those with RAS mutations or non-V600 BRAF mutations where RAF dimerization is a key driver.[4][16]
Signaling Pathway and Inhibitor Mechanisms
The following diagrams illustrate the MAPK pathway and the distinct mechanisms of DFG-in and DFG-out inhibitors.
Comparative Data
The following tables summarize the key characteristics and experimental data for representative DFG-in and DFG-out inhibitors.
Table 1: Key Characteristics of DFG-in vs. DFG-out RAF Inhibitors
| Feature | DFG-in (Type I/I½) Inhibitors | DFG-out (Type II) Inhibitors |
| Target Conformation | Active (DFG-motif "in")[5][8] | Inactive (DFG-motif "out")[7][9] |
| Binding Mode | ATP-competitive, binds active site[9] | ATP-competitive, binds active site + adjacent allosteric pocket[6][7] |
| Effect on Dimerization | Promotes RAF dimerization[10][12] | Can induce dimerization but inhibits the dimer complex[9] |
| Paradoxical Activation | Yes, in WT RAF / RAS-mutant contexts[9][13] | Mitigated or absent[17] |
| Primary Indication | BRAF V600-mutant cancers (e.g., melanoma)[5] | BRAF and RAS-mutant solid tumors[15] |
| Examples | Vemurafenib, Dabrafenib, PLX4720[5][18] | Sorafenib, Tovorafenib (MLN2480), Lifirafenib (BGB-283), Belvarafenib[14] |
Table 2: Comparative Biochemical Potency of RAF Inhibitors
| Inhibitor | Type | BRAF V600E IC₅₀ (nM) | Wild-Type BRAF IC₅₀ (nM) | CRAF IC₅₀ (nM) |
| Vemurafenib | DFG-in (I½) | 31 | 100 | 48 |
| Dabrafenib | DFG-in (I½) | 0.8 | 3.2 | 5.0 |
| PLX4720 | DFG-in (I½) | 13[18] | 112[18] | - |
| Sorafenib | DFG-out (II) | 22 | 6 | 25 |
| Lifirafenib (BGB-283) | DFG-out (II) | 23[14] | - | - |
| BI 882370 | DFG-out (II) | 0.4[17] | 0.8[17] | 0.6[17] |
IC₅₀ values can vary based on assay conditions. Data compiled from multiple sources for relative comparison.
Table 3: Comparative Cellular Activity of RAF Inhibitors
| Inhibitor | Cell Line | Genotype | p-ERK Inhibition EC₅₀ (nM) |
| Vemurafenib | A375 | BRAF V600E | ~30-100 |
| Dabrafenib | A375 | BRAF V600E | ~5-10 |
| BI 882370 | A375 | BRAF V600E | 0.5[17] |
| BI 882370 | SK-MEL-28 | BRAF V600E | 0.7[17] |
| Tovorafenib | NF1-LOF cells | RAS activated | Increased p-ERK at low doses, inhibition at high doses[16] |
Table 4: Common Mechanisms of Acquired Resistance
| Inhibitor Class | Key Resistance Mechanisms |
| DFG-in (Type I/I½) | - Reactivation of the MAPK pathway[3][19] - Acquired mutations in NRAS[20][21] - BRAF V600E amplification[22] - BRAF V600E splice variants that dimerize independent of RAS[20] - Upregulation of receptor tyrosine kinases (e.g., PDGFRβ, EGFR)[4][19] - Activation of parallel signaling pathways (e.g., PI3K/AKT)[3][19] |
| DFG-out (Type II) | - Mechanisms are still being fully elucidated - Potential for mutations in other pathway components (e.g., ARAF mutations reported for Belvarafenib)[23] - Vertical pathway inhibition (combining with MEK inhibitors) may be needed in some contexts (e.g., NF1-LOF tumors)[16] |
Key Experimental Protocols
The data presented in this guide are derived from standard preclinical assays used to characterize kinase inhibitors.
Biochemical Kinase Assay
-
Purpose: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Methodology (Cascade Assay Example):
-
Recombinant active RAF kinase (e.g., BRAF V600E) is incubated in a reaction buffer.
-
A kinase-dead MEK protein (substrate) and ATP are added to the reaction.
-
The test inhibitor is added at various concentrations.
-
The reaction proceeds for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated MEK is quantified, often using an antibody-based detection method like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).[1][2]
-
IC₅₀ values are calculated by plotting inhibitor concentration against kinase activity.
-
Cell-Based ERK Phosphorylation Assay
-
Purpose: To determine if the inhibitor can block the RAF signaling pathway inside living cells.
-
Methodology (Western Blot Example):
-
Cancer cells with a specific genotype (e.g., A375, BRAF V600E) are cultured in plates.
-
Cells are treated with the inhibitor at a range of concentrations for a specified time (e.g., 2 hours).[9]
-
Cells are lysed to extract total protein.
-
Protein concentration is normalized across all samples.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).
-
Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.
-
Band intensity is quantified to determine the ratio of p-ERK to total ERK, indicating the degree of pathway inhibition.[1]
-
Cell Viability / Proliferation Assay
-
Purpose: To measure the effect of the inhibitor on cancer cell growth and survival.
-
Methodology (Crystal Violet Assay Example):
-
Cells are seeded at a low density in multi-well plates and allowed to attach overnight.
-
The culture medium is replaced with a medium containing the inhibitor at various concentrations.
-
Cells are incubated for an extended period (e.g., 3-7 days) to allow for multiple rounds of cell division.[24]
-
The medium is removed, and the remaining viable cells attached to the plate are fixed (e.g., with methanol).
-
Cells are stained with crystal violet dye, which stains the cell nucleus.
-
Excess stain is washed away, and the bound dye is solubilized.
-
The absorbance of the solubilized dye is measured with a plate reader, which is proportional to the number of viable cells. EC₅₀ values are then calculated.
-
In Vivo Tumor Xenograft Model
-
Purpose: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human cancer cells (e.g., melanoma cells) are injected subcutaneously into immunocompromised mice.[22]
-
Tumors are allowed to grow to a palpable, measurable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered to the mice, typically via oral gavage, on a defined schedule and dose.[13][25]
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., checking p-ERK levels) to confirm target engagement.[22]
-
Conclusion
DFG-in and DFG-out inhibitors represent two distinct and important strategies for targeting the RAF kinase in cancer.
DFG-in (Type I/I½) inhibitors , like vemurafenib, are highly potent and specific for the monomeric BRAF V600E oncoprotein. However, their clinical utility is constrained by the mechanism of paradoxical pathway activation, which can drive resistance and secondary malignancies.[6][13]
DFG-out (Type II) inhibitors were developed to overcome this limitation. By binding to the inactive kinase conformation, they effectively inhibit both RAF monomers and dimers without causing paradoxical activation.[9][17] This gives them a broader potential therapeutic window, including activity in tumors with RAS mutations and other RAF alterations that rely on dimerization. The development of next-generation "paradox breakers" and combination strategies with MEK inhibitors continues to evolve the therapeutic landscape, aiming to produce more durable responses for patients with RAF/RAS-driven cancers.[26][27]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pnas.org [pnas.org]
- 19. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promegaconnections.com [promegaconnections.com]
Pan-RAF Inhibitor BI-882370 Demonstrates Superior Efficacy in Vemurafenib-Resistant Melanoma Models
A comprehensive analysis of preclinical data reveals the potent activity of BI-882370, a novel pan-RAF inhibitor, in overcoming acquired resistance to the first-generation BRAF inhibitor, vemurafenib. This guide provides a comparative overview of this compound's performance against vemurafenib and other RAF inhibitors, supported by key experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a potent and selective RAF kinase inhibitor, has demonstrated significant promise in preclinical models of vemurafenib-resistant melanoma.[1][2] By binding to the inactive "DFG-out" conformation of the BRAF kinase, this compound effectively inhibits the oncogenic BRAFV600E mutant as well as wild-type BRAF and CRAF kinases.[1][2] This mechanism of action is distinct from first-generation BRAF inhibitors like vemurafenib, which target the active "DFG-in" conformation. This difference may contribute to this compound's ability to overcome resistance mechanisms that often plague vemurafenib treatment.
Comparative Efficacy of RAF Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other RAF inhibitors.
Table 1: Biochemical Potency of RAF Inhibitors
| Compound | Binding Mode | BRAF V600E IC₅₀ (nM) | Wild-Type BRAF IC₅₀ (nM) | CRAF IC₅₀ (nM) | Reference |
| This compound | DFG-out | 0.4 | 0.8 | 0.6 | [1] |
| Vemurafenib | DFG-in | ~40 | ~100 | ~50 | [1] |
| Dabrafenib | DFG-in | ~0.5 | ~3.2 | ~4.7 | [1] |
| TAK-632 | DFG-out | 2.4 | 8.3 | 1.4 | [3] |
| CCT196969 | DFG-out | 40 | 100 | 12 | [4] |
| CCT241161 | DFG-out | 15 | 252 | 6 | [4] |
Table 2: Cellular Activity of RAF Inhibitors in BRAF V600E Mutant Melanoma Cell Lines
| Compound | Cell Line | Assay | EC₅₀ / GI₅₀ (nM) | Reference |
| This compound | A375 | p-ERK Inhibition | 0.5 | [1] |
| SK-MEL-28 | p-ERK Inhibition | 0.7 | [1] | |
| Vemurafenib | A375 | p-ERK Inhibition | ~50 | [1] |
| SK-MEL-28 | p-ERK Inhibition | ~70 | [1] | |
| Dabrafenib | A375 | p-ERK Inhibition | ~2.5 | [1] |
| SK-MEL-28 | p-ERK Inhibition | ~7 | [1] | |
| TAK-632 | A375 | Growth Inhibition | 66 | [5] |
| HMVII | Growth Inhibition | 200 | [5] |
Table 3: In Vivo Efficacy in Vemurafenib-Resistant Xenograft Model
| Treatment | Model | Outcome | Reference |
| This compound | A375 xenograft with acquired vemurafenib resistance | Induced tumor regression | [1][2] |
| This compound + Trametinib | A375 xenograft with acquired vemurafenib resistance | More pronounced and sustained tumor regression | [1][2] |
| Trametinib | A375 xenograft with acquired vemurafenib resistance | No efficacy | [1] |
| CCT196969 | Patient-derived xenograft (PDX) with acquired vemurafenib resistance | Complete inhibition of tumor growth | |
| CCT241161 | Patient-derived xenograft (PDX) with acquired vemurafenib resistance | Complete inhibition of tumor growth |
Signaling Pathways and Resistance Mechanisms
Vemurafenib resistance in BRAF-mutant melanoma is often driven by the reactivation of the MAPK signaling pathway. This can occur through various mechanisms, including the formation of BRAF splice variants, upregulation of receptor tyrosine kinases (RTKs), or mutations in downstream components like MEK. Pan-RAF inhibitors like this compound can overcome some of these resistance mechanisms by inhibiting both BRAF and CRAF, thereby providing a more comprehensive blockade of the pathway.
Caption: Simplified MAPK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the study by Waizenegger et al., 2016.[1]
Biochemical Kinase Assays
Biochemical potency of the inhibitors was determined using a cascade RAF-MEK-ERK setup. Recombinant kinases were incubated with the respective substrates and ATP. The inhibitory effect of the compounds was measured by quantifying the phosphorylation of the downstream substrate. IC₅₀ values were calculated from the dose-response curves.
Cellular Phospho-ERK Assay
A375 or SK-MEL-28 cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the inhibitors for 2 hours. Cells were then fixed, permeabilized, and incubated with a primary antibody against phosphorylated ERK1/2 (p-ERK). A secondary antibody conjugated to horseradish peroxidase was used for detection, and the signal was quantified by measuring absorbance after the addition of a colorimetric substrate. EC₅₀ values were determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Studies
Female NMRI nude mice were subcutaneously inoculated with A375 melanoma cells. For the vemurafenib-resistant model, mice with established tumors were first treated with vemurafenib (120 mg/kg, once daily) until tumors initially regressed and then resumed growth.[1] Once tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups. This compound was administered orally at 25 mg/kg twice daily.[1] Tumor volumes were measured regularly using a caliper, and the percentage of tumor growth inhibition was calculated relative to the vehicle-treated control group.
Caption: Preclinical evaluation workflow for RAF inhibitors.
Conclusion
The available preclinical data strongly support the superior efficacy of this compound in vemurafenib-resistant melanoma models compared to first-generation BRAF inhibitors. Its pan-RAF inhibitory activity and distinct binding mode provide a clear advantage in overcoming common resistance mechanisms. The combination of this compound with a MEK inhibitor, such as trametinib, appears to be a particularly promising strategy to achieve more durable responses. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into improved outcomes for patients with BRAF-mutant melanoma who have developed resistance to vemurafenib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel RAF Kinase Inhibitor with DFG-Out-Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Next-Generation RAF Inhibitors: A Head-to-Head Comparison for Researchers
The landscape of RAF-targeted cancer therapy is rapidly evolving, moving beyond first and second-generation inhibitors to a new wave of compounds designed to overcome key challenges of resistance and toxicity. This guide provides a head-to-head comparison of next-generation RAF inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by preclinical and early clinical data.
The Evolution of RAF Inhibition: Overcoming Therapeutic Hurdles
First-generation RAF inhibitors like vemurafenib and dabrafenib, while effective against BRAF V600-mutant melanomas, are limited by the development of resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1][2] This paradoxical activation can lead to secondary malignancies such as cutaneous squamous cell carcinoma.[1] Resistance mechanisms often involve the reactivation of the MAPK pathway through RAF dimerization.[2]
Next-generation RAF inhibitors are broadly classified into two categories designed to address these limitations:
-
Pan-RAF Inhibitors: These compounds inhibit all RAF isoforms (ARAF, BRAF, CRAF), targeting both monomeric and dimeric forms of the kinase. This approach aims to prevent the reactivation of the MAPK pathway driven by RAF dimers.[2]
-
Paradox Breakers: This class of inhibitors is designed to selectively inhibit mutant BRAF without causing paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3][4] They can effectively block signaling from both monomeric BRAF V600 and dimeric non-V600 BRAF mutants.[5]
Comparative Preclinical Efficacy
This section summarizes key preclinical data for several next-generation RAF inhibitors. It is important to note that direct head-to-head comparisons across all compounds in a single study are limited; therefore, data is compiled from various sources.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Type | Target | IC50 (nM) | Source |
| KIN-2787 | Pan-RAF Inhibitor | RAF1 (CRAF) | 0.06 - 3.46 | [6] |
| BRAF | 0.06 - 3.46 | [6] | ||
| ARAF | 0.06 - 3.46 | [6] | ||
| PF-07799933 | Pan-mutant BRAF Inhibitor | BRAF V600E | More potent than encorafenib | [7] |
| BRAF Class II mutants | More potent than encorafenib | [7] | ||
| BRAF Class III mutants | More potent than encorafenib | [7] | ||
| Belvarafenib | Pan-RAF (Type II) Inhibitor | BRAF V600E | - | [8] |
| NRAS-mutant cells | Active | [8] | ||
| Tovorafenib (TAK-580) | Pan-RAF (Type II) Inhibitor | CRAF | 94.2 | [9] |
| BRAF WT | 633 | [9] | ||
| ARAF | Weak inhibitor | [9] | ||
| Naporafenib (LXH254) | Pan-RAF (Type II) Inhibitor | CRAF | 3.7 | [9] |
| BRAF WT | 13.4 | [9] | ||
| ARAF | Weak inhibitor | [9] | ||
| PLX8394 | Paradox Breaker | BRAF V600E | More potent than vemurafenib in CRC cells | [3] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate greater potency.
Table 2: In Vitro Cellular Proliferation
| Inhibitor | Cell Line | BRAF Status | IC50 (µM) | Source |
| PLX8394 | A375 (Melanoma) | V600E | < 0.1 | [3] |
| LS411N (CRC) | V600E | ~0.1 | [3] | |
| WiDr (CRC) | V600E | ~0.1 | [3] | |
| RKO (CRC) | V600E | ~0.1 | [3] | |
| Colo 201 (CRC) | V600E | < 0.1 | [3] | |
| Encorafenib | A375 (Melanoma) | V600E | < 0.1 | [3] |
| LS411N (CRC) | V600E | ~0.1 | [3] | |
| WiDr (CRC) | V600E | ~0.1 | [3] | |
| RKO (CRC) | V600E | ~1 | [3] | |
| Colo 201 (CRC) | V600E | < 0.1 | [3] | |
| Vemurafenib | A375 (Melanoma) | V600E | ~0.1 | [3] |
| LS411N (CRC) | V600E | > 1 | [3] | |
| WiDr (CRC) | V600E | > 1 | [3] | |
| RKO (CRC) | V600E | > 1 | [3] | |
| Colo 201 (CRC) | V600E | ~0.1 | [3] |
IC50 values in cell proliferation assays represent the concentration of an inhibitor that reduces cell growth by 50%. CRC: Colorectal Cancer.
Table 3: In Vivo Anti-Tumor Activity
| Inhibitor | Xenograft Model | BRAF Status | Outcome | Source |
| KIN-2787 | A-375 (Melanoma) | Class I | Dose-dependent tumor growth inhibition | [6] |
| BxPC-3 (Pancreatic) | Class II | Dose-dependent tumor growth inhibition | [6] | |
| WM3629 (Melanoma) | Class III | Dose-dependent tumor growth inhibition | [6] | |
| PF-07799933 | BRAF-mutant tumors | V600 & non-V600 | Antitumor activity, including brain metastases | [10][11] |
| PLX8394 | Refractory solid tumors | V600 & non-V600 | Promising activity | [5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the mechanisms by which different classes of RAF inhibitors exert their effects.
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.
Caption: Key mechanisms of resistance to first-generation RAF inhibitors.
Caption: Mechanism of action of paradox-breaking RAF inhibitors.
Early Clinical Insights
Clinical data for most next-generation RAF inhibitors are from Phase I/II trials, with a focus on safety, tolerability, and preliminary efficacy in heavily pre-treated patient populations.
-
PF-07799933 (ARRY-440): In a first-in-human trial (NCT05355701), PF-07799933, alone or with binimetinib, was well-tolerated and showed confirmed responses in patients with BRAF-mutant cancers who were refractory to approved RAF inhibitors.[10][11] The drug demonstrated activity against both BRAF V600 and non-V600 mutant cancers, including those with brain metastases.[10][11]
-
PLX8394: A Phase 1/2 study (NCT02428712) of PLX8394 with cobicistat showed the combination was well-tolerated and had promising activity in refractory solid tumors with BRAF mutations.[5] Partial responses were observed in patients with colorectal cancer, glioma, and ovarian cancer.[5]
-
KIN-2787: A Phase 1 clinical trial is expected to evaluate the safety and efficacy of KIN-2787 monotherapy in patients with advanced or metastatic solid tumors harboring BRAF gene alterations, including Class II and III mutations.[6]
-
Belvarafenib: A Phase I study (NCT02405065, NCT03118817) showed that belvarafenib was well-tolerated and had anti-tumor activity in patients with advanced solid tumors harboring RAS or RAF mutations.[8][12] Partial responses were noted in patients with NRAS-mutant melanoma, BRAF-mutant melanoma, and BRAF-mutant colorectal cancer.[12]
Experimental Protocols
The data presented in this guide are based on standard preclinical assays. Below are generalized methodologies for the key experiments cited.
Kinase Inhibition Assay
-
Objective: To determine the potency of an inhibitor against a specific kinase.
-
Methodology: The inhibitory activity against RAF isoforms is typically measured by quantifying the phosphorylation of a substrate, such as inactive MEK1.[13] This can be done using various techniques, including:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay measures the energy transfer between a donor and an acceptor fluorophore, which is dependent on the proximity of the two molecules (e.g., a biotinylated substrate and a phosphospecific antibody).[14]
-
IMAP (Immobilized Metal Affinity-based Phosphorescence): This fluorescence polarization-based assay detects the binding of a fluorescently labeled phosphopeptide to a metal-based nanoparticle.[13]
-
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of kinase activity is determined and reported as the IC50 value.[13]
Cell Proliferation Assay
-
Objective: To assess the effect of an inhibitor on the growth of cancer cell lines.
-
Methodology:
-
Cancer cells with known BRAF mutation status are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the RAF inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
The CellTiter 96 Non-Reactive Cell Proliferation Assay Kit is another commonly used method.[15]
-
-
Data Analysis: The concentration of the inhibitor that reduces cell proliferation by 50% is calculated as the IC50 value.[3]
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[16]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analyses are performed to determine the significance of the anti-tumor effect.[17]
Conclusion and Future Directions
Next-generation RAF inhibitors represent a significant advancement in the treatment of BRAF-driven cancers. Pan-RAF inhibitors and paradox breakers demonstrate the potential to overcome resistance mechanisms that limit the efficacy of earlier-generation drugs and to expand the utility of RAF inhibition to a broader range of mutations.
While preclinical data are promising, further clinical investigation is crucial to establish the safety and efficacy of these agents in larger patient populations. Head-to-head clinical trials will be necessary to definitively determine the superior therapeutic strategies among these next-generation inhibitors and their optimal combinations with other targeted therapies. The continued development of these novel agents holds the promise of more durable responses and improved outcomes for patients with RAF-mutant cancers.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Antitumor activity of KIN-2787, a next-generation pan-RAF inhibitor, in combination with MEK inhibition in preclinical models of human NRAS mutant melanoma. - ASCO [asco.org]
- 6. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Validating BI-882370 Target Engagement in Cells: A Comparative Guide
Introduction:
BI-882370 is a highly potent and selective RAF kinase inhibitor that uniquely binds to the inactive DFG-out conformation of the kinase.[1][2] It demonstrates strong inhibitory activity against oncogenic BRAF V600E, as well as wild-type BRAF and CRAF kinases.[3] For researchers and drug development professionals, confirming that a compound like this compound reaches and binds to its intended target within the complex environment of a living cell is a critical step. This process, known as target engagement, validates the mechanism of action and provides crucial dose-response information for preclinical and clinical development.
This guide provides a comparative overview of key methodologies for validating the cellular target engagement of this compound, offering experimental protocols, comparative data, and workflow visualizations to aid in assay selection and implementation.
This compound: Profile and Competitive Landscape
This compound's mechanism of binding to the DFG-out conformation distinguishes it from "Type I" inhibitors like Vemurafenib and Dabrafenib, which bind to the active "DFG-in" conformation.[2] This can lead to differences in potency, selectivity, and cellular activity.[2]
Table 1: Comparative Biochemical Potency of RAF Inhibitors
| Compound | Binding Mode | BRAF V600E IC50 (nM) | BRAF WT IC50 (nM) | CRAF IC50 (nM) |
| This compound | DFG-out | 0.4 | 0.8 | 0.6 |
| Vemurafenib | DFG-in | ~40 | ~80 | ~60 |
| Dabrafenib | DFG-in | ~0.5 | ~3.2 | ~4.5 |
| Data synthesized from multiple sources.[1][2][3] |
The RAS-RAF-MEK-ERK Signaling Pathway
Understanding the signaling cascade is essential for interpreting target engagement data. This compound acts on RAF kinases, which are central components of this pathway. Validating engagement should demonstrate a direct impact on RAF and its downstream effectors.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
BI-882370: A Paradigm Shift in BRAF Inhibition, Surpassing First-Generation Therapies
A new frontier in the treatment of BRAF-mutant cancers has emerged with the development of BI-882370, a highly potent and selective second-generation RAF inhibitor. Extensive preclinical data demonstrates its superiority over first-generation inhibitors like vemurafenib and dabrafenib in terms of potency, selectivity, and its ability to overcome key mechanisms of resistance.
This compound distinguishes itself through its unique mechanism of action. Unlike first-generation inhibitors that bind to the active "DFG-in" conformation of the BRAF kinase, this compound targets the inactive "DFG-out" conformation.[1][2] This novel binding mode is thought to contribute to its enhanced potency and favorable pharmacological properties.[1]
Superior Potency and Selectivity
Biochemical and cellular assays consistently highlight the superior potency of this compound. In enzymatic assays, this compound demonstrates potent inhibition of the oncogenic BRAF V600E mutant, as well as wild-type (WT) BRAF and CRAF, with IC50 values in the sub-nanomolar range.[3][4] Notably, it is significantly more potent than vemurafenib.[1][2] This heightened potency extends to cellular models, where this compound inhibits the proliferation of BRAF-mutant human melanoma and colorectal cancer cells with an EC50 range of 1-10 nM.[3][4]
A key advantage of this compound is its high selectivity. A screening against a large panel of kinases revealed that this compound has a much cleaner profile compared to many multi-kinase inhibitors, with significantly lower activity against off-target kinases.[1] For instance, the most sensitive off-target kinase, CSF1R, was inhibited with an IC50 value approximately 100-fold higher than that for BRAF V600E.[1] This selectivity is crucial for minimizing off-target side effects.
Overcoming Resistance and Paradoxical Activation
A major limitation of first-generation BRAF inhibitors is the development of resistance, often driven by the formation of BRAF dimers, and the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells.[5] Paradoxical activation can lead to the development of secondary malignancies, such as cutaneous squamous cell carcinomas. This compound's unique binding mode and activity against both monomeric and dimeric forms of RAF help to mitigate these issues. While first-generation inhibitors like vemurafenib and dabrafenib are ineffective against tumors driven by aberrant RAF dimerization, this compound shows efficacy in these contexts. In BRAF wild-type cells, where first-generation inhibitors can induce phosphorylation of MEK1/2 and ERK1/2, this compound shows a different profile, suggesting a reduced potential for paradoxical activation.[3][4]
Enhanced In Vivo Efficacy
The superiority of this compound is further underscored in preclinical in vivo models. In mouse xenograft models of BRAF-mutant melanomas and colorectal carcinomas, orally administered this compound demonstrated superior efficacy compared to vemurafenib, dabrafenib, and the MEK inhibitor trametinib.[3][6] Even in models of acquired resistance to vemurafenib, this compound was able to induce tumor regression.[1] While resistance to this compound can eventually develop, combination therapy with a MEK inhibitor like trametinib has been shown to lead to more pronounced and durable tumor regressions.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data comparing the performance of this compound with first-generation BRAF inhibitors.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | BRAF V600E | BRAF WT | CRAF | Binding Mode |
| This compound | 0.4 [3][4] | 0.8 [3][4] | 0.6 [3][4] | DFG-out [1][2] |
| Vemurafenib | 31[7] | - | 48[7] | DFG-in[2] |
| Dabrafenib | 0.6[7] | - | 5[7] | DFG-in[2] |
Table 2: Cellular Potency (EC50, nM)
| Inhibitor | A375 (BRAF V600E) | SK-MEL-28 (BRAF V600E) |
| This compound | 0.5 [2] | 0.7 [2] |
| Vemurafenib | ~100-fold less potent than this compound[1] | - |
| Dabrafenib | 5- to 10-fold less potent than this compound[2] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay
The inhibitory activity of the compounds was determined using a cascade RAF-MEK-ERK enzymatic assay.[1][2]
-
Enzymes and Substrates: Recombinant human BRAF V600E, wild-type BRAF, and CRAF kinases were used. Unactivated MEK1 and ERK2 were used as substrates.
-
Assay Buffer: The specific composition of the kinase assay buffer typically includes a buffer (e.g., HEPES), MgCl2, ATP, and a source of phosphate. For detailed buffer composition, refer to the specific experimental section of the cited literature.[8]
-
Procedure: a. The RAF kinase was incubated with the test compound (this compound, vemurafenib, or dabrafenib) at various concentrations in the assay buffer. b. The kinase reaction was initiated by the addition of MEK1 and ATP. c. After a defined incubation period, the reaction was stopped, and the amount of phosphorylated MEK1 was quantified. d. In the second step of the cascade, the ability of the produced phospho-MEK1 to phosphorylate ERK2 was measured. e. The final readout was the amount of phosphorylated ERK2, which was determined using methods such as ELISA or radiometric assays.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
The effect of the inhibitors on the proliferation of cancer cell lines was assessed using a tetrazolium-based colorimetric assay (e.g., MTT or MTS) or a resazurin-based assay.[9][10][11][12]
-
Cell Lines: Human melanoma cell lines (e.g., A375, SK-MEL-28) and colorectal cancer cell lines harboring the BRAF V600E mutation were used.
-
Cell Culture: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics and cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: a. Cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight. b. The following day, the cells were treated with a serial dilution of the test compounds (this compound, vemurafenib, or dabrafenib). c. After an incubation period of 72 hours, the viability reagent (e.g., MTT, MTS, or resazurin) was added to each well.[3][4] d. The plates were incubated for a further 2-4 hours to allow for the conversion of the substrate by viable cells. e. The absorbance or fluorescence was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. EC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mouse Xenograft Model
The in vivo efficacy of the compounds was evaluated in immunodeficient mice bearing human tumor xenografts.[6][13][14]
-
Animal Models: Female athymic nude mice were used. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Implantation: Human BRAF-mutant melanoma (e.g., A375) or colorectal cancer cells were subcutaneously injected into the flank of the mice.
-
Drug Formulation and Administration:
-
This compound was formulated in a solution of 0.5% Natrosol (pH 3 with citric acid).[2]
-
Vemurafenib was prepared as a suspension in 0.5% Natrosol (pH 3 with HCl) from crushed Zelboraf® tablets.[2]
-
Dabrafenib was suspended in 0.5% HPMC-AS and 0.02% Tween 80 (pH 8 with NaOH).[2]
-
The compounds were administered orally once or twice daily at specified doses (e.g., this compound at 25 mg/kg twice daily).[3][4]
-
-
Efficacy Evaluation: a. Tumor volumes were measured regularly (e.g., twice weekly) using calipers. b. Body weight and the general health of the mice were monitored. c. At the end of the study, tumors were excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical significance was determined using appropriate statistical tests.
Visualizations
Signaling Pathway
Caption: Simplified MAPK signaling pathway and points of inhibition.
Experimental Workflow
Caption: General workflow for preclinical evaluation of BRAF inhibitors.
Logical Relationship: Overcoming Resistance
Caption: this compound's mechanism for overcoming first-generation inhibitor limitations.
References
- 1. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BiTE® Xenograft Protocol [protocols.io]
- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BI-882370's Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of BI-882370 in Comparison to Other BRAF Inhibitors.
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug. This guide provides a detailed comparison of the cross-reactivity profile of this compound, a potent RAF inhibitor, with other established BRAF inhibitors, Vemurafenib and Dabrafenib. The data presented is compiled from publicly available experimental findings to offer an objective overview for researchers in drug discovery and development.
Kinase Selectivity Profiles: A Head-to-Head Comparison
This compound is a highly potent and selective RAF inhibitor that binds to the DFG-out (inactive) conformation of the BRAF kinase.[1] Its selectivity has been assessed against a broad panel of kinases, revealing a distinct profile compared to first-generation BRAF inhibitors.
This compound Cross-Reactivity Data
This compound was evaluated for its inhibitory activity against a panel of 253 kinases at a concentration of 1,000 nM.[1] Of these, 15 kinases demonstrated inhibition of 50% or greater. The IC50 values for these off-target kinases were subsequently determined and are presented in the table below. The most potently inhibited off-target kinase was CSF1R, with an IC50 value approximately 100-fold less potent than its inhibition of BRAF V600E.[1]
| Kinase Family | Target Kinase | IC50 (nM) |
| RAF | BRAF V600E | 0.4 |
| BRAF WT | 0.8 | |
| CRAF | 0.6 | |
| Tyrosine Kinase | CSF1R | 39 |
| Tyrosine Kinase | FLT3 | 120 |
| Tyrosine Kinase | KIT | 150 |
| Tyrosine Kinase | PDGFRα | 200 |
| Tyrosine Kinase | PDGFRβ | 230 |
| Tyrosine Kinase | RET | 300 |
| Tyrosine Kinase | TRKA | 320 |
| Tyrosine Kinase | TRKB | 350 |
| Tyrosine Kinase | AXL | 450 |
| Tyrosine Kinase | MER | 500 |
| Serine/Threonine Kinase | ROCK1 | 600 |
| Serine/Threonine Kinase | ROCK2 | 650 |
| SRC Family Kinase | LYN | Not specified in table, but identified as an off-target[2] |
| SRC Family Kinase | YES1 | Not specified in table, but identified as an off-target[2] |
| Serine/Threonine Kinase | SRMS | Identified as a protein kinase off-target[2] |
This table summarizes the IC50 values for kinases inhibited by this compound as identified in a primary screen.[1]
Comparative Cross-Reactivity of BRAF Inhibitors
| Inhibitor | Primary Targets | Notable Off-Targets | Reference |
| This compound | BRAF V600E, BRAF WT, CRAF | CSF1R, FLT3, KIT, PDGFRα/β, RET, TRKA/B, AXL, MER, ROCK1/2, SRC family kinases (LYN, YES1), SRMS | [1][2] |
| Vemurafenib | BRAF V600E | CRAF, SRMS, ACK1, LCK, YES1, SRC, CSK, PTK6, TGFBR2. Paradoxical activation of BRAF at certain concentrations. | [3][4] |
| Dabrafenib | BRAF V600E | ARAF, a group of CDKs, NEK9, CDK16. | [2][4] |
This table provides a summary of the known primary and off-target kinases for each inhibitor based on available literature. Direct comparison of potencies across different studies should be done with caution.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the characterization of kinase inhibitor selectivity.
KINOMEscan™ Competition Binding Assay
This high-throughput assay is a widely used method to determine the selectivity of kinase inhibitors. It relies on a competition-based binding assay.
Principle: The test compound is competed against a known, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is interacting with the kinase.[5][6]
Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specific concentration (e.g., 1,000 nM for the this compound screen).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag for each kinase.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A low percentage indicates strong inhibition of binding. For hits, IC50 or Kd values can be subsequently determined by running the assay with a range of compound concentrations.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. The kinase is typically tagged (e.g., with GST or His), and a europium (Eu)-labeled antibody against the tag is used as the FRET donor. The tracer, labeled with Alexa Fluor 647, acts as the FRET acceptor. When the tracer is bound to the kinase, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[7][8][9]
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compound at appropriate concentrations.
-
Assay Plate Setup: Add the test compound dilutions to the assay plate.
-
Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to the wells.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates inhibition. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.
RAF Kinase Cascade Enzymatic Assay
This assay measures the enzymatic activity of the RAF-MEK-ERK signaling cascade.
Principle: The assay reconstitutes the signaling cascade in vitro. Activated RAF kinase phosphorylates and activates MEK1, which in turn phosphorylates and activates ERK2. The activity of ERK2 is then measured by its ability to phosphorylate a specific substrate. Inhibition of any kinase in this cascade will result in a decrease in the final signal.[10][11]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the components of the cascade: active RAF (e.g., BRAF V600E), inactive MEK1, and inactive ERK2.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow the cascade to proceed.
-
Detection of ERK Activity: The activity of the terminal kinase, ERK2, is measured. This can be done in several ways:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into an ERK substrate (e.g., myelin basic protein).
-
Fluorescence-Based Assay: Using a fluorescently labeled ERK substrate and detecting its phosphorylation, for example, through a FRET-based method or using a phosphorylation-specific antibody in an ELISA format.
-
-
Data Analysis: The signal is measured and plotted against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound demonstrates a high degree of selectivity for the RAF kinase family. While it exhibits some cross-reactivity with other kinase families, the inhibitory concentrations for these off-targets are significantly higher than for its primary targets. In comparison to Vemurafenib and Dabrafenib, this compound presents a distinct off-target profile. A comprehensive understanding of these selectivity profiles is crucial for the rational design of future clinical trials and for anticipating potential on-target and off-target toxicities. The experimental protocols provided herein offer a foundation for the consistent and comparable evaluation of kinase inhibitor selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
Benchmarking BI-882370: A Comparative Analysis Against Novel RAF Dimerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of RAF-targeted cancer therapy is evolving, with a shift towards inhibitors that can overcome the resistance mechanisms associated with first-generation drugs. This guide provides an objective comparison of BI-882370, a potent DFG-out RAF inhibitor, with a selection of novel RAF dimerization inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their drug discovery and development efforts.
Executive Summary
This compound is a highly potent and selective pan-RAF inhibitor that binds to the inactive "DFG-out" conformation of the BRAF kinase.[1] This mode of action distinguishes it from many first-generation inhibitors. Novel RAF dimerization inhibitors, such as lifirafenib (BGB-283) and PLX8394, have emerged as a new class of therapeutics designed to overcome the paradoxical activation of the MAPK pathway, a common resistance mechanism. This guide will delve into a head-to-head comparison of their biochemical potency, cellular activity, and mechanistic differences.
Data Presentation
Table 1: Biochemical Potency of RAF Inhibitors
| Compound | Target | IC50 (nM) | Binding Mode | Key Features |
| This compound | BRAF V600E | 0.4[1] | DFG-out | Potent pan-RAF inhibitor |
| BRAF WT | 0.8[1] | |||
| CRAF | 0.6[1] | |||
| Lifirafenib (BGB-283) | BRAF V600E | 23[2] | Not Specified | Dual RAF/EGFR inhibitor |
| BRAF WT | 32[2] | Inhibits RAF dimers | ||
| CRAF | 7[2] | |||
| A-RAF WT | 1[2] | |||
| PLX8394 | BRAF V600E | Not Specified | Not Specified | "Paradox breaker", disrupts BRAF dimers |
| BGB-3245 | Not Specified | Not Specified | Not Specified | Pan-RAF dimer inhibitor |
Table 2: Cellular Activity of RAF Inhibitors
| Compound | Cell Line | Mutation | EC50 (nM) | Assay Type |
| This compound | A375 | BRAF V600E | 1-10[3] | Proliferation |
| HT-29 | BRAF V600E | 1-10[3] | Proliferation | |
| Lifirafenib (BGB-283) | A375 | BRAF V600E | Not Specified | Not Specified |
| PLX8394 | SK-MEL-239 | BRAF V600E | Potent inhibition | Growth |
| SK-MEL-2 | NRAS Q61R | ~300-1000 fold higher than BRAF V600E | ERK activation | |
| BGB-3245 | Various Solid Tumors | BRAF V600, non-V600, fusions | Not Applicable (Clinical Trial) | Antitumor Activity |
Experimental Protocols
Biochemical Kinase Assay (Example for this compound)
This protocol describes a typical in vitro enzymatic assay to determine the IC50 of an inhibitor against RAF kinases.
Materials:
-
Recombinant human BRAF V600E, BRAF WT, and CRAF kinases.
-
Inactive MEK1 (substrate).
-
ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
-
Prepare a reaction mixture containing the respective RAF kinase and inactive MEK1 in the assay buffer.
-
Add 5 µL of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (Example for A375 cells)
This protocol outlines a common method to assess the effect of a RAF inhibitor on the proliferation of cancer cells.
Materials:
-
A375 human melanoma cells (homozygous for BRAF V600E mutation).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
Procedure:
-
Seed A375 cells into 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the data and fitting it to a dose-response curve.[4]
Mandatory Visualization
RAF/MEK/ERK Signaling Pathway
Caption: The RAF/MEK/ERK signaling cascade and points of intervention for RAF inhibitors.
Experimental Workflow for Inhibitor Comparison
Caption: A generalized workflow for the preclinical evaluation of RAF inhibitors.
Conclusion
This compound demonstrates exceptional potency against both mutant and wild-type RAF kinases in biochemical assays. Its DFG-out binding mode offers a distinct mechanism of action compared to many first-generation inhibitors. Novel RAF dimerization inhibitors, such as lifirafenib and PLX8394, are designed to address the challenge of paradoxical MAPK pathway activation and have shown promise in preclinical models. The choice of inhibitor for further investigation will depend on the specific cancer type, the underlying genetic mutations, and the desired therapeutic window. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of next-generation RAF-targeted therapies. Further head-to-head studies in identical assay systems are warranted to provide a more definitive comparative assessment.
References
BI-882370 Demonstrates Superior Efficacy in Preclinical Xenograft Models of BRAF-Mutant Cancers
A head-to-head comparison of the novel RAF inhibitor BI-882370 against established targeted therapies in patient-derived xenograft (PDX) models of BRAF-mutant melanoma and colorectal carcinoma reveals its potential as a more potent and durable treatment option. this compound, a highly selective RAF kinase inhibitor that binds to the inactive "DFG-out" conformation, has shown superior tumor growth inhibition compared to vemurafenib, dabrafenib, and trametinib in preclinical studies.[1] This guide provides a comprehensive overview of the comparative efficacy of this compound, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound distinguishes itself by potently inhibiting both the oncogenic BRAF V600E mutant and wild-type (WT) BRAF and CRAF kinases with similar low nanomolar efficacy. In cellular assays, it has demonstrated approximately 100-fold greater potency in inhibiting the proliferation of human BRAF-mutant melanoma cells compared to vemurafenib.[2]
Comparative Efficacy in Xenograft Models
In vivo studies utilizing patient-derived xenograft models underscore the superior efficacy of this compound. When administered orally, this compound led to more significant tumor regression in BRAF-mutant melanoma and colorectal carcinoma xenografts than vemurafenib, dabrafenib, or trametinib at clinically relevant exposures.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other RAF and MEK inhibitors.
Table 1: In Vitro Potency of RAF Inhibitors
| Compound | Target | IC50 (nmol/L) | A375 (BRAF V600E) EC50 (nmol/L) | SK-MEL-28 (BRAF V600E) EC50 (nmol/L) |
| This compound | BRAF V600E | 0.4 | 0.5 | 0.7 |
| WT BRAF | 0.8 | N/A | N/A | |
| CRAF | 0.6 | N/A | N/A | |
| Dabrafenib | BRAF V600E | ~0.5 | ~2.5 | ~7.0 |
| Vemurafenib | BRAF V600E | ~50 | ~50 | ~70 |
Data sourced from Waizenegger IC, et al. Mol Cancer Ther. 2016.[2]
Table 2: In Vivo Efficacy in BRAF V600E A375 Melanoma Xenograft Model
| Treatment | Dose | Tumor Growth Inhibition |
| This compound | 25 mg/kg, twice daily | Superior to all comparators |
| Vemurafenib | 120 mg/kg, once daily | Significant inhibition |
| Dabrafenib | 60 mg/kg, once daily | Significant inhibition |
Efficacy determined by tumor volume reduction over the course of treatment. "Superior" indicates statistically significant greater tumor regression (P = 0.0012 vs. vemurafenib and dabrafenib). Data sourced from Waizenegger IC, et al. Mol Cancer Ther. 2016.[3]
Table 3: In Vivo Efficacy in BRAF V600V/E G-361 Melanoma Xenograft Model
| Treatment | Dose | Tumor Growth Inhibition |
| This compound | 25 mg/kg, twice daily | Superior to all comparators |
| Vemurafenib | 120 mg/kg, once daily | Significant inhibition |
| Dabrafenib | 50 mg/kg, once daily | Significant inhibition |
| Trametinib | 0.25 mg/kg, twice daily | Significant inhibition |
Efficacy determined by tumor volume reduction over the course of treatment. "Superior" indicates statistically significant greater tumor regression (P = 0.0018 vs. vemurafenib, dabrafenib, and trametinib). Data sourced from Waizenegger IC, et al. Mol Cancer Ther. 2016.[3]
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the RAF kinases within the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation and survival. In cancers with BRAF mutations, this pathway is constitutively active, driving uncontrolled cell growth. By binding to the inactive conformation of BRAF, this compound effectively blocks this signaling cascade.
Caption: Mechanism of this compound action in the RAS-RAF-MEK-ERK pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the key comparative studies of this compound.
In Vitro Kinase and Cellular Assays
-
RAF Kinase Assays: The inhibitory activity of this compound on BRAF V600E, WT BRAF, and CRAF was determined using a cascade RAF-MEK-ERK enzymatic assay. IC50 values were calculated from the concentration-response curves.[2]
-
Cellular Phospho-ERK Assays: Human melanoma cell lines A375 (homozygous BRAF V600E) and SK-MEL-28 (BRAF V600E) were treated with varying concentrations of the inhibitors for 2 hours. Levels of phosphorylated MEK1/2 and ERK1/2 were quantified by immunoblotting or cell-based ELISA to determine EC50 values.[2]
-
Cell Proliferation Assays: A375 and SK-MEL-28 cells were incubated with the compounds for 3 days, and cell viability was measured to determine the anti-proliferative EC50 values.[3]
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice were used for the xenograft studies.
-
Tumor Implantation: A375 or G-361 human melanoma cells were subcutaneously injected into the flank of the mice. Tumor growth was monitored, and animals were randomized into treatment groups when tumors reached a specified volume.
-
Compound Formulation and Administration:
-
This compound: Dissolved in 0.5% Natrosol (pH 3, adjusted with citric acid) and administered orally twice daily.
-
Vemurafenib: Amorphous form stabilized by coprecipitation with hydroxypropylmethyl cellulose acetate succinate (HPMC-AS) and suspended in 2% Klucel LF hydroxypropylcellulose. Administered orally once daily.
-
Dabrafenib: Suspended in 0.5% HPMC-AS and 0.02% Tween 80 (pH 8, adjusted with NaOH) and administered orally once daily.
-
Trametinib: Administered as a suspension in 1% Natrosol/5% DMSO.
-
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. The efficacy of the treatments was evaluated by comparing the tumor growth in treated groups to the vehicle control group. Statistical significance was determined using appropriate statistical tests.[3]
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent RAF inhibitor with a superior efficacy profile compared to currently approved BRAF and MEK inhibitors in xenograft models of BRAF-mutant cancers. Its distinct "DFG-out" binding mode may contribute to its enhanced potency and favorable therapeutic window. These findings warrant further clinical investigation of this compound as a promising new therapy for patients with BRAF-mutant malignancies.
References
Safety Operating Guide
Proper Disposal of BI-882370: A Guide for Laboratory Professionals
For the safe and compliant disposal of the RAF kinase inhibitor BI-882370, researchers, scientists, and drug development professionals must adhere to specific protocols designed to mitigate environmental and health risks. While a definitive, publicly available disposal procedure for this compound is not available, this guide provides essential safety information based on its known properties and general best practices for laboratory chemical waste management. The primary source for detailed handling and disposal instructions is the Safety Data Sheet (SDS) provided by the manufacturer, which should be consulted before use.[1]
Key Chemical and Safety Data
A summary of the pertinent information for this compound is presented below, compiled from various suppliers. This data is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Chemical Formula | C28H33F2N7O2S | [1][2][3] |
| Molecular Weight | 569.67 g/mol | [2] |
| Appearance | Crystalline solid, Solid powder | [1][3] |
| Purity | ≥95% - 99.16% | [1][4] |
| Solubility | Soluble in DMSO, ethanol, and dimethyl formamide.[1][3] | [1][3] |
| Storage | Store at -20°C for long-term stability.[1][2][3][4] | [1][2][3][4] |
| Handling Precautions | Should be considered hazardous. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Wash thoroughly after handling.[1] | [1] |
General Disposal Workflow
The proper disposal of any chemical, including this compound, follows a structured decision-making process. The following diagram illustrates a general workflow that emphasizes the importance of consulting the Safety Data Sheet (SDS) and institutional guidelines.
Caption: General workflow for the disposal of laboratory chemicals, emphasizing SDS consultation.
Step-by-Step Disposal Guidance
In the absence of a specific SDS for this compound, the following general procedures for the disposal of research compounds should be followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
For Unused or Expired this compound (Solid Form):
-
Hazard Assessment: Review the handling precautions which state the material should be considered hazardous.[1]
-
Waste Identification: This is a solid chemical waste.
-
Packaging:
-
Place the original vial or a securely sealed container with the this compound powder into a larger, compatible, and clearly labeled hazardous waste container for solid chemicals.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.
For this compound Solutions (e.g., in DMSO):
-
Hazard Assessment: The solution is considered hazardous due to both the dissolved this compound and the solvent (e.g., DMSO).
-
Waste Identification: This is a liquid chemical waste. Depending on your institution's policies, it may need to be segregated into halogenated or non-halogenated solvent waste streams.
-
Packaging:
-
Collect the waste solution in a sealable, leak-proof container designated for liquid chemical waste.
-
Ensure the container is compatible with the solvent used.
-
Clearly label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.
-
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.
-
Disposal: Request a pickup from your institution's EHS or their designated waste management service.
For Contaminated Labware:
-
Solid Waste (e.g., pipette tips, tubes, gloves):
-
If grossly contaminated with this compound, these items should be considered solid chemical waste and disposed of in the designated hazardous solid waste container.
-
If only trace amounts are present, follow your institution's guidelines for chemically contaminated labware.
-
-
Glassware:
-
Decontaminate glassware by rinsing with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid chemical waste.
-
After decontamination, the glassware can typically be washed and reused. If it is to be disposed of, it should be placed in a designated broken glass container after decontamination.
-
Disclaimer: This information is intended as a general guide and is not a substitute for the official Safety Data Sheet (SDS) and your institution's specific waste disposal protocols. Always prioritize the guidance from your EHS department and the manufacturer's SDS.
References
Personal protective equipment for handling BI-882370
Essential Safety and Handling Guide for BI-882370
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective RAF kinase inhibitor. The following guidelines are designed to ensure the safe use of this compound in a laboratory setting and to provide clear operational and disposal plans.
This compound is a crystalline solid or powder and should be considered hazardous until more comprehensive safety information becomes available.[1][2] All personnel must review the complete Safety Data Sheet (SDS) provided by the supplier before use.[1]
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, a conservative approach to personal protection is paramount. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Required Personal Protective Equipment |
| Handling Solid/Powder | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A properly fitted NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. - Lab Coat: A standard laboratory coat is required. |
| Handling Solutions | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work with solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: All weighing and initial dilutions of the this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
General Precautions: Avoid ingestion, inhalation, and contact with eyes and skin.[1] Wash hands thoroughly after handling.[1]
Storage:
-
This compound as a solid should be stored at -20°C for long-term stability (up to 4 years).[1]
-
Stock solutions can be stored at -20°C for several months.[3] For shorter periods (days to weeks), storage at 0 - 4°C is also acceptable.[4] The product should be stored in a dry, dark place.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Unused organic solvent waste should be collected in a designated, labeled waste container.
Experimental Protocols
The following are example protocols for the preparation of this compound for in vitro and in vivo experiments based on available literature.
Preparation of Stock Solutions for In Vitro Assays:
-
This compound is supplied as a crystalline solid.[1]
-
To prepare a stock solution, dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethyl formamide.[1] The solvent should be purged with an inert gas.[1]
-
The solubility in these solvents is approximately 0.1 mg/mL with warming.[1]
-
For cellular assays, this compound has been used at concentrations ranging from 0.1 nM to 3000 nM.[3][5]
Formulation for In Vivo Oral Administration (Mouse Models):
-
For oral administration in mouse xenograft models, this compound has been formulated in 0.5% Natrosol (hydroxyethyl cellulose) in an acidic buffer (pH 3, citric acid).[6]
-
Dosages of 25 mg/kg and 50 mg/kg administered twice daily have been shown to be efficacious in mouse models of BRAF-mutant melanomas and colorectal carcinomas.[2][5]
Signaling Pathway
This compound is a potent inhibitor of RAF kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving cancer cell proliferation. This compound inhibits the oncogenic BRAFV600E-mutant, as well as wild-type BRAF and CRAF kinases.[2][3]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
